molecular formula C13H22O4 B15592282 6,9,10-Trihydroxy-7-megastigmen-3-one

6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No.: B15592282
M. Wt: 242.31 g/mol
InChI Key: NPIIJTPCHBVBJO-GKKQKQIKSA-N
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Description

6,9,10-Trihydroxy-7-megastigmen-3-one is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIJTPCHBVBJO-GKKQKQIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one: Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the megastigmane sesquiterpenoid commonly referred to as 6,9,10-Trihydroxy-7-megastigmen-3-one. It delves into the compound's natural origins, its discovery, detailed physicochemical properties, and its known biological activities, with a focus on its role in the activation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Nomenclature

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities and as important aroma precursors in various foods and beverages.

It is important to note that the nomenclature and numbering of the megastigmane skeleton can vary in the literature. The compound is more precisely identified in recent scientific literature with the stereochemistry (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one [1]. For clarity and accuracy, this guide will primarily use the latter, fully defined nomenclature.

Natural Sources and Discovery

While initially associated with Trigonostemon chinensis, a plant from the Euphorbiaceae family, a significant discovery and characterization of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one was reported in 2011 by Park et al. from an unconventional source: the droppings of the silkworm, Bombyx mori L.[1]. Further analysis in the same study indicated that the compound is also present in mulberry leaves (Morus alba), which constitute the primary diet of silkworms[1]. This suggests that the compound is likely sequestered by the silkworms from their diet. This was the first report of the isolation of this compound from silkworm droppings[1].

Physicochemical Properties

The fundamental physicochemical properties of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one are summarized in the table below.

PropertyValueReference
Molecular Formula C13H22O4[2][3]
Molecular Weight 242.31 g/mol [3]
Monoisotopic Mass 242.151809192 Da[2]
Appearance Not explicitly stated, likely an oil or solid
Stereochemistry (3S,5R,6S,7E)[1]
Spectroscopic Data

The structural elucidation of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the reported ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
2a2.50d14.0
2b2.21d14.0
4a2.50d10.0
4b2.15d10.0
64.28d7.5
75.86dd16.0, 7.5
85.81d16.0
102.29s
111.25s
121.00s
130.96s

Data sourced from Park et al., 2011[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
141.5
250.1
3209.5
454.9
583.5
678.4
7134.1
8131.6
978.1
1025.9
1124.1
1223.4
1319.4

Data sourced from Park et al., 2011[1]

Experimental Protocols

The following is a representative experimental protocol for the isolation and purification of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, based on the methodology described by Park et al. (2011)[1].

Extraction and Fractionation
  • Extraction: The dried and ground natural source material (e.g., silkworm droppings) is extracted with 80% aqueous methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.

  • Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The megastigmane sesquiterpenoids are typically found in the ethyl acetate fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography. The column is eluted with a solvent gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • ODS Column Chromatography: Fractions containing the compound of interest are further purified using octadecylsilanized (ODS) silica gel column chromatography. A gradient of methanol in water is typically used as the mobile phase.

  • Final Purification: If necessary, final purification can be achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The workflow for the isolation and purification of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one is depicted in the following diagram.

experimental_workflow start Dried Natural Source (e.g., Silkworm Droppings) extraction Extraction with 80% aq. MeOH start->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH, H₂O) extraction->partitioning silica_gel Silica Gel Column Chromatography (n-hexane/EtOAc gradient) partitioning->silica_gel EtOAc Fraction ods ODS Column Chromatography (MeOH/H₂O gradient) silica_gel->ods Enriched Fractions final_product Pure (3S,5R,6S,7E)-3,5,6-trihydroxy- 7-megastigmen-9-one ods->final_product

A generalized workflow for the isolation of the target compound.

Biological Activity and Signaling Pathways

Research has shown that related megastigmane sesquiterpenes can increase the expression of Heme oxygenase-1 (HO-1) and Sirtuin 1 (SIRT1) in HepG2 and HEK239 cells, respectively[1]. HO-1 is a critical antioxidant enzyme, while SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress response, metabolism, and longevity.

The activation of SIRT1 is a key event that triggers a cascade of downstream effects aimed at mitigating cellular stress and promoting survival. The proposed signaling pathway is illustrated below.

signaling_pathway cluster_downstream Downstream Effects of SIRT1 Activation compound (3S,5R,6S,7E)-3,5,6-trihydroxy- 7-megastigmen-9-one sirt1 SIRT1 Activation compound->sirt1 ho1 HO-1 Expression compound->ho1 foxo Deacetylation of FOXO transcription factors sirt1->foxo pgc1a Deacetylation of PGC-1α sirt1->pgc1a nfkb Deacetylation of NF-κB (p65 subunit) sirt1->nfkb antioxidant Increased Antioxidant Gene Expression (e.g., SOD, Catalase) foxo->antioxidant mitochondrial Enhanced Mitochondrial Biogenesis and Function pgc1a->mitochondrial inflammation Reduced Inflammatory Response nfkb->inflammation

Proposed signaling pathway activation by the target compound.

The upregulation of SIRT1 by (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one suggests its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The activation of SIRT1 can lead to the deacetylation of various downstream targets, including:

  • FOXO transcription factors: This leads to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.

  • PGC-1α: This coactivator plays a central role in mitochondrial biogenesis and function.

  • NF-κB: Deacetylation of the p65 subunit of NF-κB generally leads to a suppression of the inflammatory response.

Conclusion

(3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one is a naturally occurring megastigmane sesquiterpenoid with defined stereochemistry, found in mulberry leaves and consequently in the droppings of silkworms. Its structure has been well-characterized by modern spectroscopic techniques. The compound's ability to upregulate the expression of the protective enzymes HO-1 and SIRT1 highlights its potential for further investigation in the context of diseases related to oxidative stress and inflammation. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related natural products.

References

Spectroscopic and Biological Profile of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one, a compound often referred to in the literature as a derivative of blumenol C. This document collates and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data in a structured format for ease of reference and comparison. Detailed experimental protocols for the acquisition of such data are also provided. Furthermore, this guide elucidates the role of blumenol C derivatives as signaling molecules in the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF), a critical area of research in plant biology and agrochemistry.

Introduction

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. Specifically, derivatives of blumenol C, to which this compound is structurally related, have garnered significant interest for their role as key signaling molecules in the establishment and maintenance of arbuscular mycorrhizal fungi (AMF) symbiosis, a fundamental interaction for nutrient uptake in most terrestrial plants.[1][2] Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this and related molecules in complex natural extracts.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, identified in the literature as the aglycone of blumenol C glycoside derivatives, specifically related to 9-epi-blumenol C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
22.25, 2.60m
42.15, 2.55m
51.95m
75.85d15.7
85.90dd15.7, 5.5
94.30m
103.50, 3.65m
111.00s
121.05s
130.95d6.5

Data compiled from comparative analysis of blumenol C derivatives in the literature.[1]

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD)

PositionChemical Shift (δ) ppm
149.5
250.1
3212.0
442.0
580.0
678.5
7130.0
8135.5
975.0
1065.0
1124.0
1223.0
1320.0

Data compiled from comparative analysis of blumenol C derivatives in the literature.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

Table 3: Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Formula
ESI+243.1596 [M+H]⁺C₁₃H₂₃O₄
ESI+265.1415 [M+Na]⁺C₁₃H₂₂O₄Na

Fragmentation patterns typically show sequential loss of water molecules from the hydroxyl groups.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~2960, 2870C-H stretching (aliphatic)
~1710C=O stretching (ketone)
~1650C=C stretching (alkene)
~1050C-O stretching (hydroxyl groups)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound and related compounds.

Sample Preparation and Extraction
  • Plant Material: Freeze-dried and ground plant leaf or root material (typically 100 mg) is used for extraction.

  • Extraction Solvent: A solution of methanol (B129727)/water/formic acid (80:19.5:0.5, v/v/v) is commonly employed.

  • Procedure: The plant material is extracted with the solvent, often with sonication or vortexing, followed by centrifugation to pellet solid debris. The supernatant is then collected for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A Bruker Avance III 700 HD NMR spectrometer (or equivalent) is used.

  • Solvent: Deuterated methanol (CD₃OD) is a common solvent for this class of polar compounds.

  • Procedures:

    • ¹H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra.

    • ¹³C NMR: Carbon spectra are typically determined indirectly from ¹H-¹³C HSQC and ¹H-¹³C HMBC experiments to enhance sensitivity.[1]

    • 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • Referencing: Chemical shifts are referenced to the residual solvent peaks (e.g., CD₃OD at δH 3.31 and δC 49.0).[1]

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 1290 Infinity II UHPLC system coupled to a hybrid quadrupole time-of-flight mass spectrometer (Agilent 6546) or a similar high-resolution instrument is typically used.[3]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of blumenol derivatives.

  • Analysis:

    • Full Scan: Data is acquired over a mass range of m/z 50-1400.

    • Tandem MS (MS/MS): Fragmentation data is obtained using collision-induced dissociation (CID) with nitrogen as the collision gas at varying collision energies (e.g., 20, 30, 40 eV) to elucidate the structure.[1]

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation: For viscous or oil-like samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet or as a nujol mull.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Signaling Pathway and Logical Relationships

Derivatives of this compound, specifically blumenol C glycosides, have been identified as crucial signaling molecules in the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).[2] These compounds accumulate in the roots of plants upon successful colonization by AMF and are then transported to the shoots, serving as a systemic signal of the symbiotic status.[2]

Signaling_Pathway AMF Arbuscular Mycorrhizal Fungi (AMF) Colonization PlantRoot Plant Root AMF->PlantRoot Colonizes Carotenoid Carotenoid Precursors PlantRoot->Carotenoid Blumenol_C This compound (Blumenol C derivative) Blumenol_Syn Blumenol Biosynthesis Carotenoid->Blumenol_Syn Cleavage Blumenol_Syn->Blumenol_C Synthesis Transport Systemic Transport (Xylem) Blumenol_C->Transport Enters PlantShoot Plant Shoot Transport->PlantShoot Translocates to Systemic_Signal Systemic Signal of Symbiotic Status PlantShoot->Systemic_Signal Accumulates as

Caption: Biosynthesis and transport of blumenol C derivatives as systemic signals in AMF symbiosis.

Experimental_Workflow Start Plant Material (Root/Leaf) Extraction Extraction (Methanol/Water/Formic Acid) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant NMR NMR Analysis (¹H, ¹³C, 2D) Supernatant->NMR MS MS Analysis (HRMS, MS/MS) Supernatant->MS IR IR Analysis Supernatant->IR Data Spectroscopic Data (Tables) NMR->Data MS->Data IR->Data

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. The presented NMR, MS, and IR data, along with detailed experimental protocols, offer a valuable reference for researchers in natural product chemistry, metabolomics, and drug discovery. The elucidation of the role of this and related blumenol C derivatives in plant-fungal symbiosis underscores the importance of continued research into the biological activities of this class of compounds. The provided diagrams offer a clear visual representation of the relevant biological pathways and experimental procedures.

References

The Genesis of Megastigmanes: A Technical Guide to their Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmane sesquiterpenoids, a class of C13-norisoprenoids, are significant natural products contributing to the aroma and flavor of many plants, and possessing a range of biological activities. Their biosynthesis is a multi-step process originating from the oxidative cleavage of C40 carotenoids. This technical guide provides an in-depth exploration of the megastigmane biosynthetic pathway, detailing the precursor molecules, key enzymatic transformations, and subsequent modifications. It includes a summary of available quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the core biochemical and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of megastigmane sesquiterpenoids is initiated from the general terpenoid pathway, which provides the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized through the well-established mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

The subsequent steps leading to megastigmanes can be broadly categorized as follows:

  • Carotenoid Synthesis: IPP and DMAPP are sequentially condensed to form the C40 tetraterpene backbone of carotenoids, such as β-carotene, lutein, and neoxanthin.[1]

  • Oxidative Cleavage: The pivotal step is the enzymatic cleavage of the C40 carotenoid backbone by Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, CCD1 is known to cleave carotenoids at the 9,10 and 9',10' positions to yield C13-apocarotenoid precursors, which form the basic skeleton of megastigmanes.[2]

  • Post-Cleavage Modifications: The initial C13-apocarotenoids undergo a series of enzymatic modifications, including hydroxylation, reduction, and glycosylation, to generate the vast diversity of naturally occurring megastigmanes. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) .[3]

Diagram of the Megastigmane Biosynthesis Pathway

Megastigmane_Biosynthesis IPP IPP GGPPS GGPP Synthase IPP->GGPPS + IPP DMAPP DMAPP DMAPP->GGPPS + IPP GGPP GGPP (C20) PSY Phytoene Synthase GGPP->PSY Phytoene Phytoene (C40) PDS_ZDS Desaturases Phytoene->PDS_ZDS Carotenoids β-Carotene, Lutein, etc. (C40) CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Carotenoids->CCD1 GPS GPP Synthase FPPS FPP Synthase GGPPS->GGPP PSY->Phytoene PDS_ZDS->Carotenoids Apocarotenoids C13-Apocarotenoid Precursors (e.g., β-ionone) CCD1->Apocarotenoids CYP Cytochrome P450s (Hydroxylation) Hydroxylated Hydroxylated Megastigmanes (e.g., Vomifoliol) CYP->Hydroxylated UGT UDP-Glycosyltransferases (Glycosylation) Glycosylated Megastigmane Glycosides UGT->Glycosylated Apocarotenoids->CYP Hydroxylated->UGT CCD1_Workflow start Start expression Recombinant CCD1 Expression in E. coli start->expression purification Affinity Chromatography Purification expression->purification reaction Enzymatic Reaction (CCD1 + Carotenoid Substrate) purification->reaction extraction Product Extraction with Organic Solvent reaction->extraction analysis GC-MS Analysis of Apocarotenoids extraction->analysis end End analysis->end Research_Logic hypothesis Hypothesis: Gene X is a CCD cloning Gene Cloning and Vector Construction hypothesis->cloning expression Heterologous Expression (e.g., E. coli, Yeast) cloning->expression in_vitro In Vitro Enzyme Assay with Purified Protein expression->in_vitro in_vivo In Vivo Feeding Study with Labeled Precursors expression->in_vivo analysis Product Identification (GC-MS, LC-MS, NMR) in_vitro->analysis in_vivo->analysis kinetics Enzyme Kinetics (Km, Vmax, Ki) analysis->kinetics conclusion Conclusion: Functional Characterization of Gene X kinetics->conclusion

References

A Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one: Properties, Potential Bioactivities, and Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid natural product. Due to the limited specific research on this particular compound, this paper also details established experimental protocols for the isolation and biological evaluation of related megastigmane derivatives. These methodologies offer a foundational framework for future investigation into the therapeutic potential of this compound.

Chemical Identity and Properties

This compound has been identified and characterized through various spectroscopic and analytical techniques. The primary chemical identifiers and physicochemical properties are summarized below.

IdentifierValueSource
CAS Number 476682-97-0[1]
Molecular Formula C13H22O4[1]
Molecular Weight 242.315 g/mol [1]
IUPAC Name (4S,5R)-4-[(1E)-3,4-Dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone[1]
InChI InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13+[1]
Canonical SMILES CC1C(C(C(=O)CC1)C(C)(C)O)C=CC(CO)O
Appearance Oil[1]

Natural Occurrence

This compound is a naturally occurring sesquiterpenoid that has been isolated from the roots of Trigonostemon chinensis Merr.[2]. The isolation of this and other megastigmane derivatives typically involves extraction and chromatographic separation from plant materials.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is scarce, related megastigmane derivatives have demonstrated a range of biological effects, including anti-inflammatory and antioxidant activities. These activities are often associated with the modulation of key signaling pathways. For instance, some megastigmane glycosides have been shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.

Based on the activities of structurally similar compounds, a hypothetical signaling pathway that could be modulated by this compound is depicted below. This diagram illustrates the potential inhibition of the NF-κB pathway, a central regulator of inflammation.

Hypothetical Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_inactive NF-κB (p65/p50) (Inactive) IκBα->NFκB_inactive NFκB_active NF-κB (p65/p50) (Active) NFκB_inactive->NFκB_active Translocation Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->IKK Potential Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFκB_active->Inflammatory_Genes

Figure 1: Hypothetical anti-inflammatory mechanism of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the isolation, characterization, and biological evaluation of this compound and related compounds.

Isolation and Characterization Workflow

The general workflow for isolating and identifying a natural product like this compound from a plant source is outlined below.

Isolation and Characterization Workflow Plant_Material Plant Material (e.g., roots of Trigonostemon chinensis) Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica (B1680970) Gel, Diaion HP-20) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure 6,9,10-Trihydroxy- 7-megastigmen-3-one Purification->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation HRESIMS HRESIMS Structure_Elucidation->HRESIMS NMR 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) Structure_Elucidation->NMR UV_IR UV & IR Spectroscopy Structure_Elucidation->UV_IR Optical_Rotation Optical Rotation Structure_Elucidation->Optical_Rotation

Figure 2: General workflow for the isolation and characterization of natural products.

Protocol 1: General Extraction and Isolation
  • Plant Material Preparation: Dried and powdered plant material (e.g., roots) is subjected to solvent extraction.

  • Extraction: The powdered material is extracted sequentially or directly with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.

  • Fractionation: The crude methanol extract is often subjected to column chromatography over silica gel or a polymeric resin like Diaion HP-20. Elution is performed with a gradient of solvents (e.g., water-methanol) to yield several fractions.

  • Purification: Fractions showing potential activity (e.g., in a preliminary bioassay) are further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and comparison with literature data.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Protocol 3: Western Blot Analysis for Inflammatory Proteins

This technique is used to investigate the effect of the compound on the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Cell Culture and Treatment: Cells (e.g., RAW 264.7) are cultured and treated with the test compound and LPS as described in the NO production assay.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the target proteins (e.g., iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a defined natural product with established chemical identifiers. While specific biological data for this compound is limited, the broader class of megastigmane derivatives exhibits promising anti-inflammatory and antioxidant properties. The experimental protocols and hypothetical signaling pathways presented in this guide provide a solid foundation for researchers to initiate and advance the investigation of this compound as a potential therapeutic agent. Further research is warranted to elucidate its specific biological functions and mechanisms of action.

References

Unraveling the Potential: A Technical Overview of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the current scientific understanding of the potential biological activities of the natural compound 6,9,10-Trihydroxy-7-megastigmen-3-one . Despite its identification as a sesquiterpenoid isolated from Trigonostemon chinensis, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data concerning its specific pharmacological effects.

At present, there is a notable absence of published in vitro and in vivo studies detailing the biological activities of this compound. Consequently, quantitative data on its efficacy, detailed experimental protocols, and elucidated signaling pathways are not available. This document will, therefore, provide a foundational understanding based on its chemical classification and the known activities of related compounds, highlighting the untapped research potential of this molecule.

Chemical Profile

  • Compound Name: this compound

  • Chemical Class: Megastigmane Sesquiterpenoid

  • Natural Source: Documented as being isolated from the roots of Trigonostemon chinensis Merr.[1]

  • General Characteristics: Megastigmane sesquiterpenoids are a class of C13-norisoprenoids derived from the degradation of carotenoids. They are known to contribute to the aroma and flavor of many plants and have been investigated for a variety of biological activities.

Contextual Biological Activities of Related Compounds

While specific data for this compound is lacking, the broader classes of compounds it belongs to—sesquiterpenoids and phytochemicals from the Trigonostemon genus—have demonstrated a wide array of biological effects. This context may offer insights into its potential therapeutic applications.

Activities of Compounds from the Trigonostemon Genus

Phytochemical investigations of various Trigonostemon species have led to the isolation of numerous compounds, primarily diterpenoids and alkaloids, with significant biological activities. These include:

  • Cytotoxic and Anti-tumor Activity: Various compounds isolated from Trigonostemon species have shown inhibitory effects against different cancer cell lines.

  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of extracts and isolated compounds from this genus.

  • Antiviral and Antimicrobial Effects: Research has also indicated the potential for antiviral and antimicrobial applications of constituents from Trigonostemon plants.

General Activities of Megastigmane Sesquiterpenoids

Megastigmane sesquiterpenoids, as a chemical class, have been the subject of various pharmacological studies. Their reported biological activities include:

  • Antioxidant Properties: Many sesquiterpenoids are known to possess antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.

  • Anti-inflammatory Effects: This class of compounds has frequently been reported to exhibit anti-inflammatory actions.

  • Cytotoxicity: Certain megastigmane derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Future Research Directions and Unexplored Potential

The absence of specific biological data for this compound presents a clear opportunity for novel research. The following experimental avenues are proposed to elucidate its potential pharmacological profile.

Proposed In Vitro Screening Workflow

A logical first step would be to perform a battery of in vitro assays to screen for a range of biological activities. The following diagram outlines a potential experimental workflow.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Anti-inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Compound->Anti-inflammatory Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Signaling_Pathways Western Blot / qPCR (e.g., NF-κB, MAPK) Anti-inflammatory->Signaling_Pathways

Caption: Proposed workflow for in vitro biological activity screening.

Data Presentation for Future Studies

For systematic evaluation and comparison, all quantitative data from future experiments should be meticulously documented. The following table provides a template for summarizing cytotoxicity data.

Cell LineAssay TypeIC₅₀ (µM)Exposure Time (h)Reference
e.g., A549MTTData24, 48, 72Citation
e.g., MCF-7MTTData24, 48, 72Citation
e.g., RAW 264.7LDHData24Citation

Conclusion

This compound represents a molecule of significant untapped potential. While direct experimental evidence of its biological activities is currently unavailable in the public domain, its classification as a megastigmane sesquiterpenoid and its origin from a medicinally relevant plant genus suggest that it may possess valuable pharmacological properties. This guide underscores the need for focused research to isolate or synthesize this compound and subject it to rigorous biological evaluation. Such studies are essential to unlock its potential for future drug discovery and development efforts. Professionals in the field are encouraged to consider this compound as a novel candidate for their research pipelines.

References

The Bioactive Potential of Megastigmane Sesquiterpenes: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities of megastigmane sesquiterpenes, offering insights into their mechanisms of action and potential therapeutic applications.

Megastigmane sesquiterpenes, a class of C13-norisoprenoids derived from the degradation of carotenoids, are widely distributed throughout the plant kingdom and have emerged as a promising source of bioactive compounds.[1][2] Extensive research has unveiled a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects, positioning them as compelling candidates for novel drug development.[1][2][3] This technical guide provides a comprehensive review of the current state of knowledge on the bioactivity of megastigmane sesquiterpenes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

Megastigmane sesquiterpenes have demonstrated significant anti-inflammatory properties across various experimental models. Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.

A study on megastigmane sesquiterpenoids from Saussurea medusa identified several compounds that inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO) in RAW264.7 macrophage cells.[4] This inhibition is a crucial indicator of anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory processes. Furthermore, some of these compounds were shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions.[4] Similarly, megastigmane glycosides from Viola kunawurensis were found to inhibit cyclooxygenase-2 (COX-2) expression and suppress LPS-induced NO production in a dose-dependent manner in RAW264.7 cells.[5]

In another investigation, a new megastigmane sesquiterpenoid from Trichosanthes kirilowii modulated cytokine levels in LPS-stimulated ANA-1 cells by decreasing the pro-inflammatory cytokines IL-6 and MCP-1, while increasing the anti-inflammatory cytokine IL-10.[6] Furthermore, β-damascenone, a megastigmane derivative from Epipremnum pinnatum, has been shown to inhibit the expression of pro-inflammatory cytokines and leukocyte adhesion molecules through the inhibition of the NF-κB signaling pathway.[7]

Quantitative Data on Anti-inflammatory Activity
Compound/ExtractSourceModelBioactivityIC50/Inhibition RateReference
Megastigmane SesquiterpenoidsSaussurea medusaLPS-induced RAW264.7 cellsNO InhibitionIC50: 21.1 ± 1.7 to 46.7 ± 1.9 μM[4]
Kunawuronosides A-D and othersViola kunawurensisRAW264.7 cellsCOX-2 Expression Inhibition36.7% to 58.5% inhibition[5]
Megastigmane SesquiterpenoidsTrichosanthes kirilowiiANA-1 cellsAnti-complementary activityCH50: 0.906 ± 0.075 mM to 4.933 ± 0.318 mM[6]
Megastigmane SesquiterpenoidsTrichosanthes kirilowiiANA-1 cellsAnti-inflammatory activity14.30 ± 4.234 % to 72.87 ± 1.594 % inhibition[6]
3α-hydroxy-4α-(β- D-glucopyranosyloxy)-5,7-megastigmadien-9-oneYoungia japonicaT and B lymphocytes of miceInhibition of proliferationActive at 1 x 10-7, 1 x 10-6, and/or 1 x 10-5 M[8]
Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Macrophages:

This assay is a standard in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (megastigmane sesquiterpenes) and lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. A control group with LPS alone and a vehicle control group are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NF_kB NF-κB TLR4->NF_kB activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) NF_kB->iNOS_COX2 promotes transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs produces Megastigmanes Megastigmane Sesquiterpenes Megastigmanes->NF_kB inhibits Megastigmanes->iNOS_COX2 inhibits expression

Caption: Inhibition of the NF-κB signaling pathway by megastigmane sesquiterpenes.

Anticancer Activity

Several megastigmane sesquiterpenes have exhibited cytotoxic activities against various human cancer cell lines.[9] For instance, compounds isolated from Cinnamomum wilsonii showed significant growth inhibition of HCT-116, A549, and MDA-MB-231 cancer cell lines with low micromolar IC50 values.[9] Another study on tenuifolide B from Cinnamomum tenuifolium demonstrated dose-responsive inhibition of oral cancer cell viability.[9]

The mechanisms underlying their anticancer effects can be multifaceted, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[10] For example, a novel eudesmane-type sesquiterpenoid from agarwood of Aquilaria sinensis was found to increase ROS generation and trigger apoptosis in human breast cancer cells.[10]

Quantitative Data on Anticancer Activity
Compound/ExtractSourceCancer Cell LineIC50Reference
Megastigmane Sesquiterpenoids (3 compounds)Cinnamomum wilsoniiHCT-116, A549, MDA-MB-2310.78-2.93 μM[9]
Compounds 3 and 7Cinnamomum speciesHL-604.22 and 8.36 µM[9]
Tenuifolide B (TFB)Cinnamomum tenuifoliumCa9-224.67 μM (24 h)[9]
Tenuifolide B (TFB)Cinnamomum tenuifoliumCAL 277.05 μM (24 h)[9]
Aquisinenoid C (Compound 3)Aquilaria sinensisMCF-72.834 ± 1.121 μM[10]
Aquisinenoid C (Compound 3)Aquilaria sinensisMDA-MB-2311.545 ± 1.116 μM[10]
Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the megastigmane sesquiterpenes for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours to allow the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Logical Relationship Diagram

anticancer_workflow Start Isolate Megastigmane Sesquiterpenes Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Active_Compounds Identify Active Compounds (Low IC50 values) Screening->Active_Compounds Active_Compounds->Screening No, re-screen Mechanism Mechanism of Action Studies Active_Compounds->Mechanism Yes Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism->Apoptosis ROS ROS Measurement (e.g., DCFH-DA assay) Mechanism->ROS In_Vivo In vivo Animal Models (e.g., Xenograft models) Mechanism->In_Vivo End Potential Anticancer Drug Candidate In_Vivo->End

Caption: Experimental workflow for identifying anticancer megastigmane sesquiterpenes.

Antioxidant and Neuroprotective Activities

The antioxidant properties of megastigmane sesquiterpenes contribute to their overall bioactivity profile.[11] Some compounds have shown the ability to increase the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[12][13] This enzyme plays a crucial role in cellular defense against oxidative stress. Additionally, certain megastigmanes can upregulate Sirtuin 1 (SIRT1), a protein involved in regulating cellular stress responses and inflammation.[12][13]

These antioxidant and anti-inflammatory properties are closely linked to their neuroprotective effects. Several megastigmane glycosides have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. For example, compounds isolated from Nicotiana tabacum and Heterosmilax yunnanensis showed protective effects against H2O2-induced neurotoxicity in SH-SY5Y and PC12 cells, respectively.[14][15]

Quantitative Data on Antioxidant and Neuroprotective Activity
Compound/ExtractSourceModelBioactivityResultReference
Compounds 1 and 5Silkworm droppingsHepG2 and HEK239 cellsHO-1 and SIRT1 expressionIncreased expression[12][13]
Compounds 2, 3, 6, and 7Nicotiana tabacumH2O2-induced SH-SY5Y cellsNeuroprotectionModerate protective effects at 10 μM[14]
Compounds 3 and 6-10Heterosmilax yunnanensisH2O2-induced PC12 cellsNeuroprotectionGood neuroprotective activity[15]
Isoatriplicolide tiglatePaulownia tomentosaGlutamate-induced rat cortical cellsNeuroprotectionCell viability of ~43-78% at 1-10 μM[16]
Experimental Protocols

H2O2-induced Neurotoxicity Assay in SH-SY5Y Cells:

This in vitro assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and maintained in a humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate into a more neuron-like phenotype, if required by the specific protocol.

  • Pre-treatment: Cells are pre-treated with various concentrations of the megastigmane sesquiterpenes for a defined period (e.g., 1-2 hours).

  • Oxidative Stress Induction: Hydrogen peroxide (H2O2) is added to the wells (except for the control group) to induce oxidative stress and cell death.

  • Incubation: The plates are incubated for an additional period, typically 24 hours.

  • Cell Viability Assessment: Cell viability is determined using an appropriate method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells pre-treated with the test compounds to the H2O2-only treated group.

Signaling Pathway

neuroprotective_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuronal_Cell Neuronal Cell Oxidative_Stress->Neuronal_Cell induces damage Apoptosis Apoptosis/ Cell Death Neuronal_Cell->Apoptosis Megastigmanes Megastigmane Sesquiterpenes Megastigmanes->Oxidative_Stress scavenges ROS Nrf2 Nrf2 Megastigmanes->Nrf2 activates HO1_SIRT1 HO-1, SIRT1 (Antioxidant/Stress Response Proteins) HO1_SIRT1->Neuronal_Cell protects Nrf2->HO1_SIRT1 upregulates

Caption: Neuroprotective mechanism of megastigmane sesquiterpenes via activation of antioxidant pathways.

Conclusion and Future Directions

Megastigmane sesquiterpenes represent a structurally diverse class of natural products with a remarkable range of biological activities. Their potent anti-inflammatory, anticancer, antioxidant, and neuroprotective properties make them highly attractive for further investigation in the context of drug discovery and development. The data summarized in this review highlights the significant potential of these compounds as therapeutic leads.

Future research should focus on several key areas. Firstly, a more in-depth elucidation of the structure-activity relationships (SAR) is crucial to guide the synthesis of more potent and selective analogs. Secondly, while many in vitro studies have been conducted, more extensive in vivo studies are needed to validate the observed bioactivities and to assess the pharmacokinetic and toxicological profiles of promising candidates. Finally, the exploration of novel sources of megastigmane sesquiterpenes, including marine organisms and microorganisms, could lead to the discovery of new and unique bioactive molecules. The continued investigation of this fascinating class of compounds holds great promise for the development of new therapies for a variety of human diseases.

References

6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6,9,10-Trihydroxy-7-megastigmen-3-one, a natural compound of interest for its potential biological activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide outlines the general and recommended experimental protocols for determining these crucial physicochemical properties, in line with established practices for natural product research and pharmaceutical development.

Introduction

This compound is a natural flavonoid compound found in various herbs and spices.[1] It is recognized for its potential antioxidant and anti-inflammatory properties, which may contribute to health benefits by reducing oxidative stress and inflammation.[1] Furthermore, preliminary studies suggest potential anti-cancer properties, with observations of cancer cell growth inhibition in laboratory settings.[1] The unique structure and biological activities of this compound position it as a promising candidate for further research and potential therapeutic applications.[1]

Understanding the solubility and stability of this compound is a critical prerequisite for its advancement in any research or development pipeline. These parameters directly influence its bioavailability, formulation, and ultimately, its therapeutic efficacy and safety.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not widely available in published literature. Commercial suppliers often list the solubility as "N/A".[1][2] However, for a structurally related compound, a solubility of 10 mM in DMSO has been reported, which can serve as a preliminary reference point.[3]

To address this knowledge gap, a systematic solubility assessment is necessary. The following tables outline the general solvents and conditions that should be investigated.

Table 1: Qualitative Solubility Determination

Solvent SystemPurposeExpected Outcome
WaterAssess aqueous solubility, relevant for physiological relevance.Likely low to moderate, given the polyhydroxylated nature.
Diethyl EtherAssess solubility in a non-polar organic solvent.Information on lipophilicity.
5% Sodium Hydroxide (NaOH)Indicates the presence of acidic functional groups.Potential for salt formation and increased aqueous solubility.
5% Sodium Bicarbonate (NaHCO₃)Differentiates between strong and weak acids.Further characterization of acidic properties.
5% Hydrochloric Acid (HCl)Indicates the presence of basic functional groups.Potential for salt formation and increased aqueous solubility.
Dimethyl Sulfoxide (DMSO)Common solvent for initial stock solutions in biological assays.High solubility is generally expected.
EthanolA common solvent in extractions and formulations.Good solubility is likely.
AcetoneA polar aprotic solvent used in extraction and analysis.Moderate to good solubility is expected.

Table 2: Quantitative Solubility Measurement Parameters

ParameterMethodPurpose
SolventVarious (e.g., Water, PBS, Ethanol, DMSO)To determine the optimal solvent for different applications.
Temperaturee.g., 25°C, 37°CTo assess the effect of temperature on solubility.
pHRange from acidic to basic (e.g., 2, 7.4, 9)To evaluate the impact of pH on the solubility of ionizable groups.
ConcentrationExpressed in mg/mL or MolarityTo provide a precise measure of solubility.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation. As a natural product, it is susceptible to degradation under various environmental conditions. Stability testing is essential to determine its shelf-life and appropriate storage conditions.[4][5]

Table 3: Recommended Stability Testing Conditions (based on WHO and ICH Guidelines)

ConditionParametersDurationPurpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12-36 monthsTo establish the shelf-life under normal storage conditions.[6]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict long-term stability and identify potential degradation products quickly.[6]
Forced Degradation (Stress Testing)
High TemperatureAbove accelerated testing temperature (e.g., 50°C, 60°C)VariableTo understand thermal degradation pathways.[7]
High Humidity≥ 75% RHVariableTo assess hydrolytic stability.[7]
PhotostabilityExposure to light (ICH Q1B guidelines)VariableTo determine light sensitivity.
OxidativeExposure to oxidizing agents (e.g., H₂O₂)VariableTo evaluate susceptibility to oxidation.
Acid/Base HydrolysisTreatment with acidic and basic solutionsVariableTo investigate degradation in different pH environments.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections describe standard methodologies for solubility and stability assessment.

Solubility Determination Protocol

A common and straightforward method for initial solubility screening is through visual inspection.

Protocol: Visual Inspection for Solubility

  • Preparation: Weigh a precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the test solvent in small increments (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial vigorously for at least 30 seconds.

  • Observation: Visually inspect the solution against a light and dark background to check for any undissolved particles.

  • Equilibration: If undissolved particles remain, the suspension can be agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Determination: The solubility is estimated based on the volume of solvent required to achieve complete dissolution. For quantitative analysis, a saturated solution is prepared, filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC-UV.

Stability Testing Protocol

Stability studies are typically performed using a stability-indicating analytical method, often High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[4][5]

Protocol: HPLC-Based Stability Assessment

  • Method Development: Develop and validate an HPLC method capable of separating this compound from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Exposure to Conditions: Subject the prepared samples to the various stability conditions outlined in Table 3.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw an aliquot of each sample.

  • HPLC Analysis: Analyze the samples by the validated HPLC method.

  • Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products. The rate of degradation can then be calculated to determine the shelf-life.

Visualizations

The following diagrams illustrate the general workflows for solubility and stability testing of a natural product like this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_testing Solubility Screening cluster_analysis Analysis & Outcome cluster_result Results start Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visual Observation vortex->observe dissolved Completely Dissolved? observe->dissolved soluble Soluble dissolved->soluble Yes insoluble Insoluble/Partially Soluble dissolved->insoluble No quant Quantitative Analysis (HPLC) soluble->quant

Caption: General workflow for determining the solubility of a compound.

Stability_Testing_Workflow cluster_setup Study Setup cluster_exposure Exposure Conditions cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation prep_sample Prepare Compound Solution long_term Long-Term Storage prep_sample->long_term accelerated Accelerated Storage prep_sample->accelerated forced_deg Forced Degradation prep_sample->forced_deg hplc_method Develop Stability-Indicating HPLC Method hplc_analysis Analyze by HPLC hplc_method->hplc_analysis sampling Withdraw Samples at Intervals long_term->sampling accelerated->sampling forced_deg->sampling sampling->hplc_analysis quantify Quantify Parent Compound hplc_analysis->quantify identify_deg Identify Degradants quantify->identify_deg shelf_life Determine Shelf-Life identify_deg->shelf_life

Caption: Workflow for stability testing of a pharmaceutical compound.

Conclusion

While specific solubility and stability data for this compound are not yet well-documented, this guide provides the necessary framework for researchers to systematically determine these critical parameters. Adherence to established protocols, such as those outlined herein, will ensure the generation of high-quality, reliable data essential for the future development of this promising natural compound. Further research is strongly encouraged to fill the existing data gaps and facilitate the translation of its potential biological activities into tangible therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Trigonostemon has been a source of significant phytochemical interest, primarily for its diverse array of diterpenoids and alkaloids with promising biological activities. However, an in-depth review of the scientific literature reveals a notable scarcity of research on megastigmane compounds isolated from this genus.

While comprehensive studies have detailed the presence of various terpenoids and sesquiterpenes within Trigonostemon species, specific investigations into C13-norisoprenoids, commonly known as megastigmanes, are conspicuously absent.[1][2][3][4][5] This lack of data prevents the compilation of a detailed technical guide on megastigmanes from this particular genus as initially requested. The primary focus of phytochemical investigations into Trigonostemon has consistently been on other classes of compounds that are present in greater abundance and have demonstrated significant biological activities.[1][2][3]

The genus Trigonostemon, belonging to the Euphorbiaceae family, is comprised of approximately 50 species distributed throughout tropical and subtropical Asia.[2][3] Phytochemical studies on various species, including Trigonostemon reidioides, Trigonostemon viridissimus, and Trigonostemon lii, have led to the isolation and characterization of numerous novel compounds.[6][7][8][9][10][11][12][13][14][15][16][17] However, these studies have predominantly identified and characterized diterpenoids and alkaloids as the major chemical constituents.

Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids.[18][19] They are known to contribute to the aroma of many plants and have been investigated for a range of biological activities.[20][21][22] Given that carotenoids are ubiquitous in the plant kingdom, it is plausible that megastigmanes are present in Trigonostemon species, albeit likely in low concentrations or as minor constituents that have not been the focus of targeted isolation studies.

Due to the absence of specific data on megastigmane compounds in the Trigonostemon genus, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to this specific topic.

Future phytochemical explorations of Trigonostemon species employing more sensitive analytical techniques and a focus on minor constituents may yet reveal the presence of novel megastigmane compounds. Such discoveries would be a valuable addition to the chemical profile of this medicinally important genus.

For researchers interested in the well-documented chemical constituents of Trigonostemon, a wealth of information is available on the isolation, structure elucidation, and biological activities of its characteristic diterpenoids and alkaloids. An in-depth technical guide on these compound classes could be provided as an alternative.

References

Methodological & Application

Application Note & Protocol: Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one in Plant Extracts by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of significant interest in the fields of phytochemistry, pharmacology, and drug development due to their potential biological activities. Found in various plant species, accurate and precise quantification of this analyte in plant extracts is essential for quality control, standardization of herbal products, and further pharmacological investigation.

This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The developed method is based on established principles for the analysis of terpenoids and related compounds.[1][2]

Principle

The method employs reverse-phase HPLC to separate this compound from other components in the plant extract. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective separation of the analyte. The Diode-Array Detector (DAD) is utilized for the detection and quantification of the target compound by monitoring its specific UV absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.

Materials and Reagents

  • Reference Standard: this compound (purity ≥95%)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)

  • Plant Material: Dried and powdered plant material suspected to contain the target analyte.

  • Extraction Solvents: Methanol, Ethanol, or Ethyl Acetate (analytical grade)

  • Syringe filters: 0.22 µm or 0.45 µm PTFE or PVDF

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a diode-array detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Deionized Water
Mobile Phase B Acetonitrile or Methanol
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD at 235 nm (based on typical absorbance for α,β-unsaturated ketones in norisoprenoids)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Plant Extract)
  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a suitable flask. Add 20 mL of methanol (or another appropriate solvent).

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation/Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant, or filter the mixture through Whatman No. 1 filter paper.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction of the analyte.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis weigh Weigh 1.0g of Powdered Plant Material add_solvent Add 20 mL Methanol weigh->add_solvent sonicate Ultrasonication (30 min) add_solvent->sonicate centrifuge Centrifuge/Filter sonicate->centrifuge collect Collect Supernatant centrifuge->collect repeat_ext Repeat Extraction (2x) collect->repeat_ext pool Pool Supernatants repeat_ext->pool evaporate Evaporate to Dryness pool->evaporate reconstitute Reconstitute in 5 mL Methanol evaporate->reconstitute filter_hplc Filter (0.45 µm) into HPLC Vial reconstitute->filter_hplc inject Inject into HPLC System filter_hplc->inject separate Chromatographic Separation inject->separate detect DAD Detection (235 nm) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantification of this compound.

Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines.[3] Typical validation parameters for similar compounds are summarized below. These should be experimentally determined for this compound.

Linearity

Linearity is assessed by analyzing a series of standard solutions at different concentrations. The calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[5]

Precision

Precision is evaluated by performing replicate injections of a standard solution. It is expressed as the relative standard deviation (RSD).

  • Intra-day precision: Analysis is performed multiple times on the same day.

  • Inter-day precision: Analysis is performed on different days. The RSD for precision should typically be less than 2%.[5]

Accuracy

Accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix. The percentage recovery is then calculated. The acceptable range for recovery is typically 95-105%.

Data Presentation

The quantitative data for the method validation should be summarized in clearly structured tables.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Calibration EquationCorrelation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
This compound1 - 200y = mx + c≥ 0.999ValueValue

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
This compound50< 2%< 2%

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound25Value95 - 105%
50Value95 - 105%
100Value95 - 105%

Logical Relationships in HPLC Method Development

The development of a robust HPLC method involves a logical progression of steps to achieve the desired separation and quantification.

G cluster_method_dev HPLC Method Development analyte_prop Analyte Properties (Structure, Polarity, UV Spectrum) col_select Column Selection (e.g., C18, C8) analyte_prop->col_select mob_phase Mobile Phase Selection (Solvents, pH, Additives) analyte_prop->mob_phase detector_set Detector Settings (Wavelength, Bandwidth) analyte_prop->detector_set gradient_opt Gradient Optimization (Resolution, Run Time) col_select->gradient_opt mob_phase->gradient_opt gradient_opt->detector_set validation Method Validation (ICH Guidelines) detector_set->validation

Caption: Logical workflow for HPLC method development.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic conditions, and method validation serves as a comprehensive guide for researchers and scientists. This method is crucial for ensuring the quality and consistency of plant-based products and for advancing the pharmacological study of this C13-norisoprenoid.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the proposed mass spectrometry fragmentation pattern of 6,9,10-Trihydroxy-7-megastigmen-3-one, a C13 megastigmane derivative originating from the degradation of carotenoids.[1] Due to the absence of direct experimental mass spectral data for this specific compound in the public domain, the fragmentation pathway described herein is hypothesized based on established fragmentation principles of structurally related megastigmane and carotenoid compounds. This guide also includes comprehensive experimental protocols for sample analysis using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with data presentation and visualization tools to aid in the identification and characterization of this and similar molecules.

Introduction

This compound (Molecular Formula: C₁₃H₂₂O₄, Molecular Weight: 242.315 g/mol ) is a member of the megastigmane class of norisoprenoids, which are C13 degradation products of carotenoids.[1][2] These compounds are of significant interest in the fields of flavor and fragrance chemistry, as well as in drug discovery due to their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation of these compounds. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex biological matrices.

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is expected to be initiated by ionization, most commonly through electrospray ionization (ESI) in positive ion mode, leading to the formation of a protonated molecule [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) would likely involve a series of neutral losses and characteristic cleavages driven by the presence of multiple hydroxyl groups and a ketone functionality.

A primary and highly probable fragmentation step is the sequential loss of water molecules (H₂O) from the protonated parent ion, a common characteristic for polyhydroxylated compounds. Cleavage of the side chain and within the cyclohexanone (B45756) ring is also anticipated.

Tabulated Fragmentation Data

The following table summarizes the proposed major fragment ions for this compound based on a hypothesized fragmentation pathway. The m/z values are calculated based on the monoisotopic mass of the compound (242.1518 g/mol ).

Proposed Fragment Ion m/z (calculated) Proposed Neutral Loss Notes
[M+H]⁺243.1591-Protonated parent molecule.
[M+H-H₂O]⁺225.1485H₂OLoss of a water molecule from one of the hydroxyl groups. This is a very common initial fragmentation step for alcohols. A similar initial water loss has been observed for the related compound (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one.[3]
[M+H-2H₂O]⁺207.13792H₂OSequential loss of a second water molecule.
[M+H-3H₂O]⁺189.12743H₂OSequential loss of a third water molecule.
[C₈H₁₃O]⁺125.0961C₅H₉O₃Cleavage of the C6-C7 bond with charge retention on the cyclohexanone ring fragment.
[C₅H₉O₂]⁺101.0603C₈H₁₃O₂Cleavage of the C6-C7 bond with charge retention on the side chain fragment.
[C₇H₉O]⁺109.0648C₆H₁₃O₃Further fragmentation of the ring structure.

Experimental Protocols

HPLC-ESI-MS/MS Analysis

This protocol outlines the analysis of this compound using a liquid chromatography-tandem mass spectrometry system.

3.1.1. Sample Preparation

  • Dissolve 1 mg of the purified compound or dried plant extract in 1 mL of methanol (B129727) or a suitable solvent.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂) Flow: 8 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 40 psi.

  • Scan Range (MS1): m/z 50-500.

  • Product Ion Scan (MS2): Precursor ion selection of m/z 243.16.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

GC-MS Analysis (with Derivatization)

For analysis by Gas Chromatography-Mass Spectrometry, derivatization of the hydroxyl groups is necessary to increase volatility.

3.2.1. Derivatization Protocol (Silylation)

  • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 1 hour.

  • Cool to room temperature before injection.

3.2.2. GC Conditions

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-800.

Visualizations

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z = 243.1591 F1 [M+H-H₂O]⁺ m/z = 225.1485 M->F1 - H₂O F4 [C₈H₁₃O]⁺ m/z = 125.0961 M->F4 - C₅H₉O₃ F5 [C₅H₉O₂]⁺ m/z = 101.0603 M->F5 - C₈H₁₃O₂ F2 [M+H-2H₂O]⁺ m/z = 207.1379 F1->F2 - H₂O F3 [M+H-3H₂O]⁺ m/z = 189.1274 F2->F3 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_lcms HPLC-ESI-MS/MS cluster_gcms GC-MS Sample_Prep_LC Sample Preparation (Dissolution & Filtration) HPLC HPLC Separation (C18 Column) Sample_Prep_LC->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS2 Scan (CID) (Product Ion Analysis) MS1->MS2 Data_Analysis_LC Data Analysis MS2->Data_Analysis_LC Sample_Prep_GC Sample Preparation (Derivatization) GC GC Separation (DB-5ms Column) Sample_Prep_GC->GC EI Electron Ionization (70 eV) GC->EI MS_Scan Mass Analysis EI->MS_Scan Data_Analysis_GC Data Analysis MS_Scan->Data_Analysis_GC

Caption: General experimental workflows for LC-MS/MS and GC-MS analysis.

References

Application Notes and Protocols for Anti-inflammatory Activity Screening of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening and characterization of the anti-inflammatory properties of the natural product "6,9,10-Trihydroxy-7-megastigmen-3-one." The protocols outlined below detail established in vitro methodologies to assess the compound's potential to modulate key inflammatory pathways and mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a critical area of drug discovery. This compound is a sesquiterpenoid that has been isolated from natural sources.[1] This document outlines a systematic approach to evaluate its anti-inflammatory potential using a series of well-established cell-based assays. The primary focus is on an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, a standard method for inducing an inflammatory response.[2][3]

Experimental Overview & Workflow

The screening process begins with an assessment of the compound's cytotoxicity to determine a non-toxic working concentration range. Subsequently, the compound's ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in LPS-stimulated macrophages will be quantified. Finally, the underlying mechanism of action will be investigated by examining the compound's effects on critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound) C Cytotoxicity Assay (MTT/CCK-8) Determine Non-Toxic Concentrations A->C B Cell Culture (e.g., RAW 264.7 Macrophages) B->C D LPS-Induced Inflammation Model C->D Select Concentrations E Nitric Oxide (NO) Assay (Griess Assay) D->E F Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) D->F G Western Blot Analysis D->G H NF-κB Pathway Analysis (p-IκBα, p-p65) G->H I MAPK Pathway Analysis (p-p38, p-ERK, p-JNK) G->I

Caption: General Experimental Workflow.

Data Presentation

All quantitative data should be presented in a clear and structured format to facilitate comparison between different concentrations of this compound and controls. Data should be expressed as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition of NO Production
Control (Untreated)
LPS (1 µg/mL)0
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Table 4: Effect of this compound on NF-κB and MAPK Pathway Activation

TreatmentRelative p-IκBα/IκBα RatioRelative p-p65/p65 RatioRelative p-p38/p38 RatioRelative p-ERK/ERK RatioRelative p-JNK/JNK Ratio
Control (Untreated)1.01.01.01.01.0
LPS (1 µg/mL)
LPS + Compound (Y µM)

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Treatment Protocol: Seed RAW 264.7 cells in appropriate culture plates. Allow cells to adhere for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Subsequently, induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[7] Incubate for the desired duration based on the specific assay.

Cell Viability Assay (MTT or CCK-8 Assay)
  • Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT) to formazan (B1609692), or a WST-8 reagent (CCK-8) to a yellow-colored formazan dye, the amount of which is directly proportional to the number of living cells.[6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6]

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitric oxide production is a hallmark of inflammation. The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat as described in the general treatment protocol (Section 3.1).

    • After 24 hours of incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[7]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, in the cell culture supernatant.[8]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat as described in the general treatment protocol (Section 3.1).

    • After 24 hours of incubation with LPS, collect the cell culture supernatants and centrifuge to remove cell debris.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody. A detection antibody, followed by a substrate, is added to produce a colorimetric signal proportional to the amount of cytokine present.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect the expression and phosphorylation status of specific proteins in cell lysates, providing insight into the activation state of signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and treat with the test compound and LPS for a shorter duration (e.g., 15-60 minutes) to capture peak signaling events.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[9][10]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) NFkB NF-κB (p50/p65) IkBa->NFkB Degradation NFkB_IkBa IκBα-NF-κB Complex Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->IKK Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

Caption: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, are key signaling molecules that regulate cellular processes like inflammation and stress responses. LPS stimulation activates a cascade of kinases that ultimately leads to the phosphorylation and activation of p38, ERK, and JNK.[11] These activated MAPKs then phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.

G LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MEK1/2, MKK4/7) MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: MAPK Signaling Pathway.

References

Application Notes and Protocols for Testing the Biological Effects of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a natural compound belonging to the megastigmane class of sesquiterpenoids.[1][2] While detailed biological studies on this specific compound are limited, it is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[3] This document provides a guide for researchers to investigate the biological effects of this compound using various established cell lines and experimental protocols. The methodologies described are based on studies of structurally related megastigmane glycosides and are intended to serve as a starting point for comprehensive evaluation.

Recommended Cell Lines for Biological Screening

The selection of appropriate cell lines is crucial for elucidating the biological activities of a test compound. Based on the known effects of related megastigmane compounds, the following cell lines are recommended for initial screening.

Biological Effect CategoryRecommended Cell LinesTissue of OriginRationale
Cytotoxicity / Anti-cancer HepG2Liver CarcinomaCommonly used for screening cytotoxic compounds.
A549Lung CarcinomaRepresentative model for lung cancer studies.
MCF-7Breast AdenocarcinomaA well-characterized model for hormone-dependent breast cancer.
HCT116Colon CarcinomaStandard model for colorectal cancer research.
Anti-inflammatory RAW 264.7Murine MacrophageA standard model for studying inflammation and nitric oxide production.[4][5]
THP-1Human MonocyticCan be differentiated into macrophage-like cells for inflammation studies.
Neuroprotective SH-SY5YHuman NeuroblastomaWidely used for neurotoxicity and neuroprotection assays.
PC12Rat PheochromocytomaA model for neuronal differentiation and neuroprotective studies.[6]
Antioxidant HaCaTHuman KeratinocyteA suitable model to study oxidative stress in skin cells.
SH-SY5YHuman NeuroblastomaRelevant for studying oxidative stress in the context of neurodegenerative diseases.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with 6,9,10-Trihydroxy- 7-megastigmen-3-one incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan (B1609692) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Nitric Oxide Inhibition Assay

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay seed Seed RAW 264.7 cells incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect supernatant incubate2->collect add_griess Add Griess reagent collect->add_griess incubate3 Incubate for 10 min add_griess->incubate3 read Measure absorbance at 540 nm incubate3->read

Caption: Workflow for the nitric oxide inhibition assay in LPS-stimulated macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a compound toxicity control (cells + compound only).

  • Collect 100 µL of the cell culture supernatant from each well.

  • Mix equal volumes of Griess Reagent Part A and Part B immediately before use.

  • Add 100 µL of the mixed Griess reagent to 100 µL of the supernatant in a 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Cellular Antioxidant Activity (CAA) Assay

This protocol assesses the ability of the compound to reduce intracellular reactive oxygen species (ROS) levels using the DCFDA assay.

Workflow for Cellular Antioxidant Activity Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Loading and Treatment cluster_measurement Fluorescence Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 load_dcfda Load with DCFDA incubate1->load_dcfda treat Treat with compound load_dcfda->treat induce_ros Induce oxidative stress (e.g., H2O2) treat->induce_ros read_fluorescence Measure fluorescence (Ex/Em: 485/535 nm) induce_ros->read_fluorescence

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay using DCFDA.

Materials:

  • SH-SY5Y or HaCaT cells

  • Complete growth medium

  • Black, clear-bottom 96-well plates

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Hydrogen peroxide (H2O2) or another ROS inducer

  • Fluorescence microplate reader

Procedure:

  • Seed cells into a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Remove the growth medium and wash the cells with PBS.

  • Load the cells with 20 µM DCFDA in serum-free medium for 45 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFDA.

  • Add different concentrations of this compound to the wells and incubate for 1 hour.

  • Induce oxidative stress by adding H2O2 (e.g., 100 µM) to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Monitor the fluorescence kinetically or at a fixed time point (e.g., 30-60 minutes).

  • Calculate the percentage of ROS scavenging activity.

Data Presentation

All quantitative data from the above assays should be summarized in tables for clear comparison. An example is provided below.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HepG224
48
72
A54924
48
72
MCF-724
48
72

Signaling Pathway Analysis

Should this compound exhibit significant anti-inflammatory or anti-cancer activity, further investigation into the underlying molecular mechanisms is warranted. A potential signaling pathway to investigate for anti-inflammatory effects is the NF-κB pathway.

Hypothesized Anti-inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes activates transcription Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->IKK inhibits? Compound->IkB prevents degradation? Compound->NFkB inhibits translocation?

Caption: Hypothesized mechanism of action for the anti-inflammatory effects of this compound via the NF-κB signaling pathway.

Disclaimer: The protocols and cell line recommendations provided are based on general knowledge and studies of structurally similar compounds. Researchers should optimize these protocols for their specific experimental conditions and for the compound this compound.

References

Application Notes and Protocols: Total Synthesis Strategies for 6,9,10-Trihydroxy-7-megastigmen-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring megastigmane sesquiterpenoid. While this class of compounds has garnered interest for its diverse biological activities, a comprehensive search of scientific literature and chemical databases reveals a notable absence of a published total synthesis for this specific molecule. This document aims to provide a foundational resource for researchers interested in the synthesis of this compound and its analogs. Due to the lack of established synthetic routes, this document presents a compilation of the known physicochemical properties of the target molecule to aid in its identification, followed by a proposed, hypothetical total synthesis strategy based on well-established chemical transformations and synthetic routes employed for structurally related natural products. Furthermore, strategies for the synthesis of analogs are discussed to support drug discovery and development efforts.

Physicochemical and Spectroscopic Data

Accurate characterization of the target molecule is paramount for the validation of any synthetic endeavor. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₄[1]
Molecular Weight 242.31 g/mol [1][2]
Monoisotopic Mass 242.15180918 Da[1][2]
Appearance Oil[1]
CAS Number 476682-97-0[1]
IUPAC Name (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone[1]
Predicted ¹H-NMR Available[1]
Predicted ¹³C-NMR Available[1]

Note: The NMR data are predicted and would need to be confirmed by comparison to an authenticated standard upon successful synthesis.

Proposed Total Synthesis Strategy

The absence of a published total synthesis necessitates a de novo design of a synthetic route. The proposed strategy is retrosynthetic, breaking down the target molecule into simpler, commercially available, or readily synthesizable precursors.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is outlined below. The primary disconnections are made at the carbon-carbon bond of the butenyl side chain and within the functionalized cyclohexanone (B45756) ring.

Retrosynthesis target This compound intermediate1 α,β-Unsaturated Ketone target->intermediate1 Side-chain diol formation intermediate2 Functionalized Cyclohexanone intermediate1->intermediate2 Wittig / HWE Reaction intermediate4 Phosphonium (B103445) Ylide / Horner-Wadsworth-Emmons Reagent intermediate1->intermediate4 starting_material1 β-Ionone or related derivative intermediate2->starting_material1 Oxidative Cleavage / Functional Group Interconversion intermediate3 Aldehyde starting_material2 Glyceraldehyde Acetonide or similar C3-chiral synthon intermediate4->starting_material2 Standard transformations

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic approach suggests that the target molecule can be constructed from a functionalized cyclohexanone core and a C4 side chain. A key step would be a Wittig or Horner-Wadsworth-Emmons reaction to form the C-C double bond, followed by stereoselective dihydroxylation of an appropriate precursor to install the vicinal diol on the side chain. The chiral centers on the cyclohexanone ring could be established from a chiral pool starting material or through asymmetric synthesis methodologies.

Proposed Forward Synthetic Workflow

The following workflow is a hypothetical pathway for the total synthesis of this compound.

SynthesisWorkflow cluster_ring Cyclohexanone Core Synthesis cluster_sidechain Side Chain Synthon Preparation start_ring β-Ionone step1_ring Oxidative Cleavage (e.g., Ozonolysis) start_ring->step1_ring step2_ring Functional Group Interconversion step1_ring->step2_ring product_ring Functionalized Cyclohexanone Aldehyde step2_ring->product_ring step3_coupling Wittig or Horner-Wadsworth-Emmons Reaction product_ring->step3_coupling start_side Glyceraldehyde Acetonide step1_side Wittig Reagent Formation start_side->step1_side product_side Phosphonium Ylide step1_side->product_side product_side->step3_coupling step4_diol Stereoselective Dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation) step3_coupling->step4_diol step5_deprotection Deprotection step4_diol->step5_deprotection final_product This compound step5_deprotection->final_product

Caption: Proposed workflow for the total synthesis of the target molecule.

Experimental Protocols (Hypothetical)

The following protocols are proposed for the key transformations in the hypothetical synthesis. These are generalized procedures and would require optimization for this specific substrate.

Synthesis of the Functionalized Cyclohexanone Core
  • Oxidative Cleavage of β-Ionone:

    • Dissolve β-ionone in a suitable solvent (e.g., dichloromethane/methanol).

    • Cool the solution to -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the reaction to warm to room temperature.

    • Purify the resulting aldehyde by column chromatography.

Preparation of the Side Chain Synthon
  • Preparation of a C4 Phosphonium Ylide:

    • Start from a protected, chiral C3 aldehyde such as glyceraldehyde acetonide.

    • Perform a Wittig reaction with a C1 phosphonium ylide to generate a protected butene derivative.

    • Selectively deprotect and convert the terminal alcohol to a halide.

    • React the halide with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

    • Treatment with a strong base (e.g., n-butyllithium) will generate the ylide in situ for the coupling reaction.

Coupling and Side Chain Functionalization
  • Wittig/Horner-Wadsworth-Emmons Reaction:

    • To a solution of the phosphonium ylide (generated in situ) in an anhydrous aprotic solvent (e.g., THF) at low temperature, add the cyclohexanone aldehyde dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Stereoselective Dihydroxylation:

    • To a solution of the coupled product in a suitable solvent mixture (e.g., t-butanol/water), add the Sharpless AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol).

    • Stir the reaction vigorously at room temperature until the starting material is consumed.

    • Quench the reaction with sodium sulfite.

    • Extract the product and purify by column chromatography.

  • Deprotection:

    • If protecting groups were used for the hydroxyl functions (e.g., acetonide), they would be removed in the final step under appropriate acidic or basic conditions to yield the target molecule.

Strategies for Analog Synthesis

The synthesis of analogs is crucial for structure-activity relationship (SAR) studies in drug development. The proposed synthetic route is amenable to the generation of a variety of analogs.

AnalogSynthesis cluster_ring_mods Cyclohexanone Ring Modifications cluster_sidechain_mods Side Chain Modifications center_node This compound Scaffold mod_ring_1 Varying Stereochemistry center_node->mod_ring_1 mod_ring_2 Modification of Hydroxyl and Ketone Groups center_node->mod_ring_2 mod_ring_3 Altering Methyl Group Substitution center_node->mod_ring_3 mod_side_1 Varying Side Chain Length center_node->mod_side_1 mod_side_2 Modification of Diol (e.g., mono-hydroxy, ethers, esters) center_node->mod_side_2 mod_side_3 Altering Double Bond Geometry (Z-isomer) center_node->mod_side_3

Caption: Logical relationships for the synthesis of analogs.

  • Cyclohexanone Ring Modifications: Analogs can be synthesized by using different starting materials for the cyclohexanone core, or by performing functional group transformations on synthetic intermediates. This could include epimerization of stereocenters, reduction or alkylation of the ketone, and modification of the tertiary alcohol.

  • Side Chain Modifications: The length and functionality of the side chain can be readily varied by employing different phosphonium ylides in the coupling step. The vicinal diol can be modified post-synthesis through selective protection and functionalization to produce ethers, esters, or other derivatives. The geometry of the double bond can be controlled by the choice of Wittig reagent and reaction conditions (e.g., using a Z-selective Wittig reaction).

Conclusion

While the total synthesis of this compound has not yet been reported in the literature, this document provides a comprehensive starting point for researchers in this field. The compiled physicochemical data will be essential for structural verification. The proposed retrosynthetic analysis and forward synthetic workflow, based on established and reliable organic reactions, offer a viable blueprint for achieving the first total synthesis of this natural product. The outlined strategies for analog synthesis further provide a roadmap for medicinal chemists to explore the therapeutic potential of this molecular scaffold. The successful synthesis would not only be a significant academic achievement but also open the door to a more thorough investigation of the biological properties of this and related megastigmane sesquiterpenoids.

References

Application Notes and Protocols for the Analytical Standardization of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analytical standards for the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one . This sesquiterpenoid, with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.315 g/mol , has been identified as a constituent of the roots of Trigonostemon chinensis Merr.[1][2]. The protocols outlined below are based on established methodologies for the analysis of megastigmane glycosides and other sesquiterpenoids and are intended to serve as a robust starting point for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of appropriate analytical methods and for understanding the compound's behavior in various experimental settings.

PropertyValueReference
CAS Number 476682-97-0[3]
Molecular Formula C₁₃H₂₂O₄[3]
Molecular Weight 242.315 g/mol [3]
Appearance Predicted to be an oil[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]

Experimental Protocols

Isolation of this compound from Trigonostemon chinensis

The following protocol describes a general procedure for the isolation of this compound from its natural source. Optimization may be required based on the specific plant material and equipment available.

Objective: To extract and purify this compound from the roots of Trigonostemon chinensis.

Materials:

  • Dried and powdered roots of Trigonostemon chinensis

  • Methanol (B129727) (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol gradients)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank

  • Vanillin-sulfuric acid staining reagent

Protocol:

  • Extraction:

    • Macerate the powdered root material (1 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

    • Concentrate the ethyl acetate fraction, which is expected to contain the target compound, under reduced pressure.

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC, visualizing with a vanillin-sulfuric acid stain.

    • Combine fractions that show the presence of the target compound based on TLC analysis.

  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative HPLC (Optional):

    • For final purification to obtain a high-purity analytical standard, employ preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction.

Workflow for Isolation:

G plant Powdered Roots of Trigonostemon chinensis extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-Hexane/Ethyl Acetate) extraction->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC (Optional) sephadex->hplc standard Pure 6,9,10-Trihydroxy- 7-megastigmen-3-one hplc->standard

Isolation Workflow
Analytical Methodologies for Standardization

The following are proposed analytical methods for the identification and quantification of this compound.

Objective: To develop a quantitative HPLC-UV method for the determination of this compound.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Representative):

ParameterCondition
Mobile Phase A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid)
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of the isolated and purified this compound in methanol. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the plant extract or formulation, dissolve in methanol, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Objective: To confirm the identity and determine the mass fragmentation pattern of this compound.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions: Use the same conditions as the HPLC-UV method.

MS Conditions (Representative):

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 50-500
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)

Expected Mass Spectral Data:

IonExpected m/z
[M+H]⁺ 243.1596
[M+Na]⁺ 265.1416
[M-H]⁻ 241.1439
[M-H₂O+H]⁺ 225.1485[4]

Note: The [M-H₂O+H]⁺ fragment is a common observation for similar megastigmane structures.[4]

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Dissolve a purified sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

Predicted ¹³C and ¹H NMR Chemical Shifts: While experimental data for this specific compound is not readily available in the searched literature, predicted values and data from similar megastigmane structures can guide the analysis.[3][5][6][7]

Biological Activity and Potential Signaling Pathway

While the specific biological activities of this compound are not yet extensively documented, several related megastigmane derivatives have demonstrated noteworthy anti-inflammatory and neuroprotective effects.[1][8][9][10][11]

Anti-Inflammatory Activity

Some megastigmane compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[9] A key mechanism identified for some related compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[12][13]

Hypothesized Anti-Inflammatory Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->IKK Inhibits

Hypothesized NF-κB Inhibition
Neuroprotective Activity

Several megastigmane glycosides have exhibited neuroprotective effects in in vitro models, protecting neuronal cells from oxidative stress-induced damage.[10][11]

Experimental Protocol for Assessing Neuroprotective Activity:

Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress.

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells and incubate for another 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Workflow for Neuroprotective Assay:

G start Seed SH-SY5Y Cells pretreat Pre-treat with Compound start->pretreat stress Induce Oxidative Stress (H₂O₂) pretreat->stress mt_assay MTT Assay stress->mt_assay analysis Measure Absorbance & Analyze Data mt_assay->analysis

Neuroprotection Assay Workflow

These application notes and protocols provide a foundational framework for the analytical standardization and preliminary biological evaluation of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.

References

Application Notes and Protocols for 6,9,10-Trihydroxy-7-megastigmen-3-one in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6,9,10-Trihydroxy-7-megastigmen-3-one

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds with a diverse range of biological activities.[1] Its chemical structure and properties are detailed in Table 1. This compound has been isolated from the roots of Trigonostemon chinensis, a plant used in traditional medicine.[2] While specific metabolomic studies on this compound are limited, its structural relationship to other bioactive megastigmane sesquiterpenoids suggests its potential as a subject of interest in metabolomics research, particularly in the fields of phytochemistry, drug discovery, and biomarker identification.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for the development of analytical methods for its detection and quantification.

PropertyValueReference
CAS Number 476682-97-0[1]
Molecular Formula C₁₃H₂₂O₄[1]
Molecular Weight 242.315 g/mol [1]
Appearance Oil[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 77.8 Ų[1]

Table 1: Physicochemical properties of this compound.

Potential Applications in Metabolomics

While direct evidence is yet to be broadly published, the known biological activities of structurally similar megastigmane sesquiterpenoids provide a strong rationale for investigating this compound in various metabolomic contexts:

  • Biomarker Discovery: Given that related megastigmane sesquiterpenoids have demonstrated anti-inflammatory and cytotoxic activities, this compound could serve as a potential biomarker for studying disease pathways related to inflammation and cancer.[4][5]

  • Phytochemical Analysis: As a constituent of Trigonostemon chinensis, it can be a key marker for the quality control and standardization of herbal extracts.[6]

  • Drug Development: The unique structure of this sesquiterpenoid makes it a candidate for further investigation as a lead compound in drug discovery programs.

Experimental Protocols

The following protocols provide a starting point for the extraction, detection, and quantification of this compound in a research setting.

Extraction from Plant Material (e.g., Trigonostemon chinensis roots)

This protocol is a general procedure for the extraction of sesquiterpenoids from a plant matrix and may require optimization for specific applications.

  • Sample Preparation:

    • Air-dry the plant material at room temperature, protected from direct sunlight.

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with methanol (B129727) at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 methanol-water mixture.

    • Perform sequential partitioning with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the extract. The target compound is expected to be in the more polar fractions (ethyl acetate and/or n-butanol).

G Workflow for Extraction and Fractionation plant_material Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration combined_filtrates Combined Methanol Extracts filtration->combined_filtrates evaporation Rotary Evaporation combined_filtrates->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Target Compound Enriched) partitioning->ethyl_acetate_fraction n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction

Caption: Extraction and fractionation workflow.

Targeted Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general method for the analysis of sesquiterpenoids and should be optimized for the specific instrumentation used.

  • Chromatographic Conditions:

    • UHPLC System: Vanquish Flex Binary UHPLC system or equivalent.

    • Column: Accucore Polar Premium (2.1 x 150 mm, 2.6 µm) or similar polar-modified C18 column.[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 2-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion: [M+H]⁺ = m/z 243.16.

    • Product Ions: To be determined by infusion of a standard or by in-silico fragmentation prediction. Common losses for similar compounds include water (H₂O) and other small neutral molecules.

Table 2: Template for Recording Optimized LC-MS/MS Parameters.

ParameterOptimized Value
Precursor Ion (m/z)
Product Ion 1 (m/z)
Collision Energy 1 (eV)
Product Ion 2 (m/z)
Collision Energy 2 (eV)
Retention Time (min)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Untargeted Metabolomics Workflow

In an untargeted approach, the goal is to capture a broad snapshot of the metabolome to identify compounds that are significantly altered between experimental groups.

G Untargeted Metabolomics Workflow cluster_data_analysis Data Analysis sample_prep Sample Preparation (e.g., Extraction) lc_ms_analysis LC-MS Data Acquisition (Full Scan) sample_prep->lc_ms_analysis data_processing Data Processing (Peak Picking, Alignment) lc_ms_analysis->data_processing statistical_analysis Statistical Analysis (e.g., PCA, OPLS-DA) data_processing->statistical_analysis feature_selection Feature Selection (Significant m/z values) statistical_analysis->feature_selection compound_id Compound Identification (MS/MS, Database Search) feature_selection->compound_id pathway_analysis Pathway Analysis compound_id->pathway_analysis

Caption: Untargeted metabolomics workflow.

Hypothesized Signaling Pathway for Investigation

Based on the known anti-inflammatory activity of other megastigmane sesquiterpenoids, a potential area of investigation for this compound is its effect on inflammatory signaling pathways, such as the NF-κB pathway.[4]

G Hypothesized Anti-Inflammatory Action inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor signaling_cascade Signaling Cascade (e.g., MyD88) receptor->signaling_cascade ikb_kinase IκB Kinase (IKK) signaling_cascade->ikb_kinase nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation nuclear_translocation Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nuclear_translocation->gene_expression compound 6,9,10-Trihydroxy-7- megastigmen-3-one compound->ikb_kinase Inhibition?

Caption: Hypothesized pathway for investigation.

Conclusion

While this compound is not yet a well-characterized metabolite, its chemical nature and the biological activities of related compounds make it a person of interest for metabolomics research. The protocols and information provided here offer a solid foundation for researchers to begin exploring the role of this sesquiterpenoid in their studies. Further research is needed to fully elucidate its biological functions and to develop and validate quantitative analytical methods.

References

Troubleshooting & Optimization

Overcoming low yield in the isolation of "6,9,10-Trihydroxy-7-megastigmen-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, in the isolation of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one. This document provides troubleshooting advice and answers to frequently asked questions to enhance the efficiency and success of your isolation experiments.

Troubleshooting Guide: Overcoming Low Yield

Low yield is a common issue in the isolation of natural products. The following Q&A section addresses specific problems you might encounter during the isolation of this compound and offers potential solutions.

Question: My initial crude extract shows very low concentrations of the target compound. What could be the issue?

Answer: The problem might lie in the initial extraction phase. Several factors can influence the extraction efficiency:

  • Choice of Solvent: The polarity of the extraction solvent is crucial. For megastigmane sesquiterpenoids, which are moderately polar, methanol (B129727) or ethanol (B145695) are generally effective. If the yield is low, consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol) to remove interfering non-polar and highly polar compounds.

  • Extraction Method: Prolonged maceration at room temperature is a common method. However, to improve yield, you could consider alternative techniques such as ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE). These methods can enhance solvent penetration into the plant material and reduce extraction time.

  • Plant Material: The concentration of the target compound can vary depending on the age, geographical source, and harvesting time of the plant material (Trigonostemon chinensis Merr.). Ensure you are using a high-quality, properly identified, and well-preserved starting material.

Question: I seem to be losing a significant amount of the compound during the liquid-liquid partitioning step. How can I minimize this?

Answer: Loss during partitioning is often due to the compound's solubility characteristics. This compound, with its multiple hydroxyl groups, will have some water solubility.

  • Solvent System: When partitioning the aqueous methanol extract, typically with ethyl acetate or dichloromethane, the target compound may not fully transfer to the organic phase. You can try multiple, smaller volume extractions of the aqueous phase to improve recovery.

  • Emulsion Formation: Emulsions can trap your compound at the interface. To break emulsions, you can try adding brine, gentle centrifugation, or passing the mixture through a bed of celite.

Question: My yield drops dramatically after column chromatography. What are the likely causes and solutions?

Answer: Column chromatography is a critical step where significant losses can occur. Here are some troubleshooting tips:

  • Irreversible Adsorption: The hydroxyl groups on your compound can lead to strong, sometimes irreversible, adsorption onto silica (B1680970) gel. This is a common cause of low yield.

    • Solution 1: Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by adding a small percentage of water. This can reduce the number of active sites for strong adsorption.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica like diol or C18 (reverse-phase).

  • Compound Degradation: The slightly acidic nature of silica gel can cause degradation of acid-sensitive compounds.

    • Solution: If you suspect degradation, using a neutral stationary phase or eluting with a mobile phase containing a small amount of a weak base (like pyridine (B92270) or triethylamine) to neutralize the silica surface can be beneficial.

  • Improper Eluent Polarity: If the eluent polarity is too low, the compound will not move from the origin. If it's too high, it may co-elute with other impurities.

    • Solution: Optimize the mobile phase composition using thin-layer chromatography (TLC) before running the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, often provides better separation and recovery.

Question: The purified compound appears to be unstable and degrades upon storage. How can I prevent this?

Answer: Norisoprenoids, being oxidative degradation products of carotenoids, can be susceptible to further oxidation, light, and heat.

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C) in the dark.

  • Solvent Choice: Avoid storing the compound in reactive solvents. If in solution, use a high-purity, degassed solvent. For long-term storage, it is best to remove the solvent and store the compound as a solid or oil.

Frequently Asked Questions (FAQs)

Q1: What is a typical reported yield for this compound?

Q2: Can I use reverse-phase chromatography for the purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable and often preferred method for purifying moderately polar compounds like this sesquiterpenoid. It can sometimes offer better recovery than normal-phase silica gel chromatography due to reduced irreversible adsorption. A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification. Use a suitable developing solvent system and a visualizing agent (e.g., p-anisaldehyde or ceric sulfate (B86663) stain followed by heating) to track the presence of your target compound in different fractions. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) can provide more quantitative monitoring.

Q4: Are there any specific safety precautions I should take during the isolation?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when using volatile organic solvents. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Data Presentation

Due to the lack of specific quantitative data in the literature for different isolation methods of this compound, the following table summarizes the qualitative impact of various experimental factors on the final yield.

FactorPotential Negative Impact on YieldRecommendation for Yield Improvement
Plant Material Low concentration of the target compound due to poor quality or incorrect identification.Use high-quality, authenticated, and properly dried and stored plant material.
Extraction Solvent Incomplete extraction of the target compound.Use a solvent of appropriate polarity (e.g., methanol) or perform sequential extractions.
Extraction Method Inefficient extraction leading to low recovery from the plant matrix.Consider using ultrasound-assisted or accelerated solvent extraction.
Partitioning Loss of compound in the aqueous phase or due to emulsion formation.Perform multiple extractions with smaller solvent volumes; use brine to break emulsions.
Stationary Phase Irreversible adsorption or degradation of the compound on acidic silica gel.Use deactivated silica, a neutral stationary phase (e.g., alumina), or reverse-phase silica.
Mobile Phase Poor separation leading to loss of compound in mixed fractions.Optimize the eluent system using TLC before column chromatography; use gradient elution.
Storage Degradation of the purified compound over time.Store under an inert atmosphere, at low temperature, and protected from light.

Experimental Protocols

The following is a representative, detailed protocol for the isolation of this compound, based on common methodologies for megastigmane sesquiterpenoids.

1. Extraction

  • Air-dry and powder the roots of Trigonostemon chinensis Merr.

  • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning

  • Suspend the crude methanol extract in water (e.g., 1 L) and partition sequentially with an equal volume of n-hexane, followed by ethyl acetate.

  • Collect the ethyl acetate fraction, which is expected to contain the target compound.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate under reduced pressure.

3. Column Chromatography (Silica Gel)

  • Subject the ethyl acetate fraction to silica gel column chromatography.

  • Pack the column with silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.

  • Load the sample onto the column (dry loading is often preferred for better separation).

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture.

  • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

4. Further Purification (Sephadex LH-20 and/or Preparative HPLC)

  • Further purify the combined fractions by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove polymeric and other interfering compounds.

  • For final purification to obtain a high-purity compound, use preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

5. Structure Elucidation

  • Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with reported values.

Mandatory Visualization

experimental_workflow start Powdered Plant Material (Trigonostemon chinensis roots) extraction Extraction (Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc final_product Pure 6,9,10-Trihydroxy- 7-megastigmen-3-one prep_hplc->final_product

Caption: Experimental workflow for the isolation of this compound.

low_yield_factors low_yield Low Yield of Target Compound suboptimal_extraction Suboptimal Extraction low_yield->suboptimal_extraction partitioning_loss Partitioning Losses low_yield->partitioning_loss chromatography_issues Chromatography Issues low_yield->chromatography_issues degradation Compound Degradation low_yield->degradation incorrect_solvent incorrect_solvent suboptimal_extraction->incorrect_solvent Incorrect Solvent inefficient_method inefficient_method suboptimal_extraction->inefficient_method Inefficient Method emulsion emulsion partitioning_loss->emulsion Emulsion Formation solubility solubility partitioning_loss->solubility Aqueous Solubility adsorption adsorption chromatography_issues->adsorption Irreversible Adsorption poor_separation poor_separation chromatography_issues->poor_separation Poor Separation ph_sensitivity ph_sensitivity degradation->ph_sensitivity pH Sensitivity oxidation oxidation degradation->oxidation Oxidation/Light Sensitivity

Caption: Key factors contributing to low yield during isolation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and its related isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your High-Performance Liquid Chromatography (HPLC) separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution when separating isomers of this compound?

Poor resolution in the HPLC separation of this compound and its isomers typically stems from several factors. These can include an inappropriate mobile phase composition, a suboptimal stationary phase, or system parameters that are not ideal for the specific separation challenge. For closely related isomers, achieving good resolution is critical and often requires careful optimization of the analytical method.

Q2: How does the mobile phase composition affect the separation of these isomers?

The mobile phase is a critical factor in achieving optimal separation. Its composition, including the organic modifier (e.g., acetonitrile (B52724) vs. methanol), solvent strength, polarity, and pH, directly influences retention times and selectivity. For megastigmane derivatives, which are often found in plant extracts, reversed-phase HPLC is common, typically using a mobile phase of water mixed with an organic solvent like methanol (B129727) or acetonitrile.[1] Modifying the solvent ratios can help fine-tune the polarity to improve separation. The use of mobile phase additives, such as acids or buffers, can also significantly enhance separation and resolution by influencing the ionization state of the analytes and improving peak shape.

Q3: What role does the stationary phase play in resolving these isomers?

The choice of stationary phase is crucial for effective separation. A C18 column is a common starting point for the analysis of megastigmane derivatives.[1] However, for particularly challenging isomer separations, exploring different stationary phase chemistries can be beneficial. The retention behavior of isomers can vary significantly based on the stationary phase's properties, such as pore size and surface chemistry. For enantiomeric separations, a chiral stationary phase (CSP) is essential.

Q4: Can adjusting the column temperature improve the resolution of this compound isomers?

Yes, adjusting the column temperature can influence the selectivity of the separation. Temperature affects the viscosity of the mobile phase and the thermodynamics of the interactions between the analytes and the stationary phase. For some diastereomers, even subtle changes in temperature can lead to significant improvements in resolution. It is advisable to screen a range of temperatures (e.g., 25-40°C) to determine the optimal condition for your specific separation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound and its isomers.

Problem: Poor Peak Resolution or Co-elution

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Resolution value (Rs) between adjacent peaks is less than 1.5.

Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition Adjust Solvent Strength: Modify the gradient profile. A shallower gradient can increase the separation time and improve resolution between closely eluting peaks. Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can significantly impact isomer separation. Incorporate Additives: Introduce a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) or a buffer to the mobile phase. This can improve peak shape and alter selectivity, especially for compounds with ionizable groups.
Suboptimal Stationary Phase Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a different stationary phase. For aromatic compounds, a phenyl-hexyl column might offer alternative selectivity through π-π interactions. Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.
Incorrect Flow Rate Optimize Flow Rate: A lower flow rate generally increases the time for interactions between the analytes and the stationary phase, which can lead to better resolution. Experiment with flow rates in the range of 0.5-1.0 mL/min for analytical columns.
Inadequate Temperature Control Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to observe the effect on selectivity and resolution. Ensure the use of a column oven for stable and reproducible temperature control.
Problem: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Mobile Phase pH: For compounds with acidic or basic functional groups, ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to maintain a single ionic form. Use of Additives: Adding a small amount of a competing base (e.g., triethylamine) or acid can help to mask active sites on the silica (B1680970) backbone of the stationary phase, reducing peak tailing.
Column Overload Reduce Sample Concentration: Dilute the sample to a lower concentration and re-inject. Decrease Injection Volume: Inject a smaller volume of the sample.
Column Contamination or Degradation Column Wash: Flush the column with a strong solvent to remove any adsorbed contaminants. Replace Column: If the column performance does not improve after washing, it may be degraded and require replacement.

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the separation of this compound and its isomers.

Protocol 1: General Reversed-Phase HPLC Method for Megastigmane Derivatives

This protocol is a starting point for the analysis of megastigmane derivatives isolated from plant extracts.

  • Column: C18 (e.g., Phenomenex Luna® C18, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% B to 80% B over 30 minutes is a good starting point. The gradient can be flattened around the elution time of the target isomers to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength appropriate for the chromophore of the compound (e.g., 210-254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extract or purified compound in the initial mobile phase composition.

Protocol 2: Preparative HPLC for Isolation of Megastigmane Isomers

This protocol is suitable for the isolation and purification of individual isomers from a mixture.

  • Column: Preparative C18 (e.g., 21.2 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of methanol and water, or acetonitrile and water. The ratio should be optimized based on preliminary analytical runs. For example, a starting isocratic condition could be 30:70 (Methanol:Water).[1]

  • Flow Rate: Typically in the range of 5-20 mL/min, depending on the column dimensions.

  • Detection: UV detection at a suitable wavelength.

  • Sample Loading: Dissolve the sample in a solvent compatible with the mobile phase at a high concentration and inject a larger volume.

Data Presentation

The following table provides a hypothetical example of how to present quantitative data from HPLC experiments aimed at optimizing the resolution of two isomers of this compound.

Condition Mobile Phase Composition Temperature (°C) Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
140% Acetonitrile in Water2512.513.11.2
235% Acetonitrile in Water2515.816.81.6
335% Acetonitrile in Water3514.215.01.8
450% Methanol in Water2518.219.51.4
545% Methanol in Water2522.123.81.9
645% Methanol in Water3520.521.92.1

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

G start Poor Resolution (Rs < 1.5) check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_gradient Adjust Gradient (shallower) check_mobile_phase->adjust_gradient No check_column Is Stationary Phase Suitable? check_mobile_phase->check_column Yes change_solvent Change Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent add_modifier Add Modifier (e.g., 0.1% Formic Acid) change_solvent->add_modifier add_modifier->check_column change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) check_column->change_column No check_temp Is Temperature Optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Vary Temperature (e.g., 25-40°C) check_temp->adjust_temp No end Resolution Improved check_temp->end Yes adjust_temp->end

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Relationship between HPLC Parameters and Resolution

G cluster_params Adjustable Parameters cluster_effects Chromatographic Effects MobilePhase Mobile Phase (Composition, pH, Additives) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention Factor (k') MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry, Particle Size) StationaryPhase->Selectivity Efficiency Efficiency (N) StationaryPhase->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key HPLC parameters influencing peak resolution.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Megastigmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in the structural elucidation of megastigmane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why is NMR signal overlap a common problem in megastigmane sesquiterpenoids?

A1: Megastigmane sesquiterpenoids possess a C13 skeleton derived from the oxidative degradation of carotenoids. Their structures often feature a substituted cyclohexane (B81311) or cyclohexene (B86901) ring and a side chain with multiple stereocenters. This leads to:

  • High proton density: Numerous methylene (B1212753) (-CH₂) and methine (-CH) groups in similar chemical environments, particularly in the aliphatic region of the ¹H NMR spectrum (typically 1.0 - 2.5 ppm), result in significant signal crowding.

  • Similar electronic environments: Protons and carbons within the core structure experience comparable shielding and deshielding effects, leading to very close chemical shifts.

  • Complex spin systems: Extensive scalar (J) coupling between neighboring protons creates intricate multiplet patterns that can easily overlap, making it difficult to extract precise chemical shifts and coupling constants.

Q2: What are the first steps I should take when encountering signal overlap in my ¹H NMR spectrum?

A2: Before proceeding to more complex and time-consuming experiments, consider these initial troubleshooting steps:

  • Optimize Spectrometer Conditions: Ensure the NMR spectrometer is well-shimmed to achieve the best possible resolution. If available, using a higher field instrument (e.g., 600 MHz or higher) will increase chemical shift dispersion and may resolve overlapping signals.

  • Adjust Sample Concentration: High sample concentrations can lead to line broadening due to intermolecular interactions. Diluting the sample may improve signal resolution.

  • Change the NMR Solvent: The chemical shifts of protons can be significantly influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter the relative positions of signals, potentially resolving overlap.[1] Aromatic solvents like benzene-d₆ often induce significant shifts (aromatic solvent-induced shifts, ASIS) that can be particularly useful.

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts, especially if conformational equilibria are present.[2][3][4] This can sometimes be sufficient to separate overlapping resonances.

Q3: Which 2D NMR experiments are most effective for resolving signal overlap in megastigmane sesquiterpenoids?

A3: Two-dimensional NMR spectroscopy is the most powerful tool for resolving signal overlap by spreading the information across a second frequency dimension. The most crucial experiments for megastigmane sesquiterpenoids are:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems within the molecule even when signals are overlapped in the 1D spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is extremely effective at resolving overlapping proton signals, as the attached carbons often have well-dispersed chemical shifts.[5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and establishing the overall carbon skeleton.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons belonging to a specific structural fragment, like the cyclohexane ring or the side chain.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the NMR analysis of megastigmane sesquiterpenoids.

Guide 1: Resolving Overlapping Aliphatic ¹H Signals

Issue: The ¹H NMR spectrum of my megastigmane derivative shows a complex, unresolved "hump" of overlapping methylene and methine signals between 1.0 and 2.5 ppm, making structural assignment impossible.

Recommended Action Plan:

  • Acquire a ¹H-¹³C HSQC Spectrum: This is the most effective first step. The large chemical shift dispersion in the ¹³C dimension will likely separate the signals of the carbons attached to the overlapping protons, allowing you to resolve the individual proton resonances.

  • Run a ¹H-¹H COSY Experiment: Use the cross-peaks in the COSY spectrum to establish proton-proton connectivities and begin tracing the spin systems of the cyclohexane ring and the side chain.

  • Perform a ¹H-¹H TOCSY Experiment: This will help to group the resolved proton signals from the HSQC into their respective spin systems, confirming the assignments made from the COSY.

  • Utilize ¹H-¹³C HMBC: Use the long-range correlations to connect the different spin systems and confirm the overall structure. For example, correlations from methyl protons to quaternary carbons are particularly diagnostic.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common structural motifs in megastigmane sesquiterpenoids. These values are compiled from various literature sources and should be used as a guide for initial assignments.[5][7][8][9][10][11]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Megastigmane Sesquiterpenoids

Functional Group/Proton EnvironmentTypical Chemical Shift (δ, ppm)
Methyl Protons (on cyclohexane ring)0.8 - 1.5
Methyl Protons (on side chain)1.0 - 2.3
Methylene Protons (cyclohexane ring)1.2 - 2.5
Methine Protons (cyclohexane ring)1.5 - 2.8
Olefinic Protons5.5 - 7.5
Protons adjacent to Oxygen3.5 - 4.5
Glucosyl Protons (if present)3.0 - 5.5

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Megastigmane Sesquiterpenoids

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Methyl Carbons15 - 30
Methylene Carbons20 - 50
Methine Carbons30 - 60
Quaternary Carbons30 - 50
Olefinic Carbons120 - 160
Carbons attached to Oxygen60 - 90
Carbonyl Carbons190 - 220
Glucosyl Carbons (if present)60 - 105

Experimental Protocols

Here are detailed methodologies for the key 2D NMR experiments recommended for troubleshooting signal overlap in megastigmane sesquiterpenoids. Note that specific parameters may need to be optimized for your instrument and sample.

Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)

  • Sample Preparation: Prepare a solution of your megastigmane sesquiterpenoid in a deuterated solvent (e.g., CDCl₃, C₆D₆) at an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • COSY Experiment Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Set the number of data points in the direct dimension (TD2) to 1K or 2K, and in the indirect dimension (TD1) to 256 or 512.

    • Set the number of scans (NS) to a multiple of 4 or 8.

    • Set the relaxation delay (D1) to 1-2 seconds.

  • Acquisition and Processing: Acquire the data and process it using a sine-bell or squared sine-bell window function in both dimensions followed by Fourier transformation.

Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to determine the spectral widths and offsets for both nuclei.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 for phase-edited HSQC on Bruker instruments).

    • Set the ¹H spectral width and offset in the direct dimension (F2) and the ¹³C spectral width and offset in the indirect dimension (F1). A typical ¹³C range for megastigmanes is 0-160 ppm.

    • Set TD2 to 1K and TD1 to 128 or 256.

    • Set NS to a multiple of 2 or 4.

    • Set the one-bond ¹H-¹³C coupling constant (J¹CH) to an average value of 145 Hz.

  • Acquisition and Processing: Acquire the data and process using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • 1D Spectra: Use the parameters from your 1D ¹H and ¹³C spectra.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths and offsets for ¹H (F2) and ¹³C (F1). Ensure the ¹³C spectral width includes any carbonyl signals (up to ~220 ppm).

    • Set TD2 to 2K and TD1 to 256 or 512.

    • Set NS to a multiple of 8 or 16, as HMBC is less sensitive than HSQC.

    • Set the long-range coupling constant (JⁿCH) to an average value of 8 Hz. It may be beneficial to run multiple HMBC experiments with different long-range J-coupling values (e.g., 4 Hz and 10 Hz) to detect a wider range of correlations.

  • Acquisition and Processing: Acquire and process the data similarly to the HSQC experiment.

Mandatory Visualization

The following diagrams illustrate the logical workflows for troubleshooting NMR signal overlap in megastigmane sesquiterpenoids.

Troubleshooting_Workflow start Start: Overlapping Signals in ¹H NMR step1 Optimize Spectrometer: - Shimming - Higher Field Strength start->step1 step2 Modify Sample Conditions: - Adjust Concentration - Change Solvent - Vary Temperature step1->step2 step3 Acquire 2D NMR Spectra step2->step3 hsqc ¹H-¹³C HSQC (Resolve Overlapping Protons) step3->hsqc Primary Action cosy ¹H-¹H COSY (Identify Spin Systems) tocsy ¹H-¹H TOCSY (Confirm Spin System Members) cosy->tocsy hsqc->cosy hmbc ¹H-¹³C HMBC (Connect Spin Systems) analysis Combine all 2D data for Structure Elucidation hmbc->analysis tocsy->hmbc end End: Unambiguous Structure analysis->end

Caption: A logical workflow for resolving signal overlap in megastigmane sesquiterpenoids.

Advanced_Techniques_Pathway start Persistent Signal Overlap after standard 2D NMR adv_1d Advanced 1D Techniques start->adv_1d adv_2d Advanced 2D/3D Techniques start->adv_2d adv_exp Experimental Condition Modification start->adv_exp tocsy_1d 1D TOCSY (Selectively excite one proton in an overlapped region) adv_1d->tocsy_1d pure_shift Pure Shift NMR (Collapse multiplets to singlets) adv_1d->pure_shift hsqc_tocsy HSQC-TOCSY (Resolve TOCSY cross-peaks in ¹³C dimension) adv_2d->hsqc_tocsy nmr_3d 3D NMR (e.g., HSQC-TOCSY) (Further spectral dispersion) adv_2d->nmr_3d nus Non-Uniform Sampling (NUS) (Enhance resolution in indirect dimensions) adv_2d->nus shift_reagents Lanthanide Shift Reagents (Induce chemical shift changes) adv_exp->shift_reagents

Caption: A decision pathway for employing advanced NMR techniques for severe signal overlap.

References

Enhancing the stability of "6,9,10-Trihydroxy-7-megastigmen-3-one" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "6,9,10-Trihydroxy-7-megastigmen-3-one" in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What could be the cause?

A1: Color change in your solution is a common indicator of chemical degradation. For a polyhydroxylated α,β-unsaturated ketone like this compound, this is likely due to oxidation. The hydroxyl groups and the unsaturated ketone moiety are susceptible to oxidation, which can lead to the formation of quinone-type structures and other colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q2: I am observing a decrease in the concentration of my compound over time in my assay medium. Why is this happening?

A2: A decrease in concentration suggests that the compound is degrading under your experimental conditions. Several factors could be contributing to this instability:

  • pH of the medium: The stability of polyhydroxy ketones can be pH-dependent. Alkaline conditions (pH > 8) can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.

  • Presence of dissolved oxygen: Oxygen in your solvents or medium can directly react with the compound, leading to oxidative degradation.

  • Exposure to light: Photodegradation can occur, leading to isomerization of the double bond or other rearrangements.

  • Reaction with media components: The α,β-unsaturated ketone is a Michael acceptor and could potentially react with nucleophilic components in your culture media, such as amino acids (e.g., cysteine) or glutathione.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To ensure the longevity of your stock solutions, follow these recommendations:

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature: Store aliquots at low temperatures, such as -20°C or -80°C, to slow down degradation rates.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Can I use antioxidants to improve the stability of my compound in solution?

A4: Yes, adding antioxidants can be an effective strategy. Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) are commonly used to prevent oxidative degradation. It is advisable to perform a pilot experiment to determine the optimal concentration of the antioxidant that is effective and does not interfere with your assay.

Q5: Are there any analytical techniques to monitor the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common and reliable method to monitor the stability of your compound. By running samples at different time points, you can quantify the remaining parent compound and often detect the appearance of degradation products.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results between experiments Instability of the compound in the assay medium.1. Prepare working solutions immediately before use.2. Minimize the pre-incubation time of the compound in the medium.3. Consider adding a stabilizing agent like ascorbic acid to your assay medium.4. Perform a stability study of the compound in your specific assay medium (see Protocol 1).
Precipitation of the compound in aqueous solution Poor aqueous solubility.1. Use a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring the final concentration of the co-solvent is compatible with your experimental system.2. Consider using cyclodextrins to enhance solubility and stability.
Unexpected peaks in HPLC/LC-MS analysis Formation of degradation products or adducts.1. Protect your solutions from light and oxygen.2. Use high-purity solvents and reagents.3. Investigate the identity of the unexpected peaks using mass spectrometry to understand the degradation pathway.
Low biological activity observed Degradation of the compound leading to a lower effective concentration.1. Verify the concentration and purity of your stock solution before each experiment using HPLC.2. Implement the stabilization strategies outlined in the FAQs and protocols below.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Test solution (e.g., PBS, cell culture medium)

  • HPLC system with UV or MS detector

  • Analytical C18 HPLC column

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Incubator or water bath set to the desired temperature

  • Amber vials

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare the test solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the pre-warmed test medium.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to determine the initial concentration.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: Enhancing Solution Stability with Antioxidants and Chelating Agents

Objective: To improve the stability of this compound in solution for experimental use.

Materials:

  • This compound solution

  • Antioxidant stock solution (e.g., 1 M Ascorbic Acid in water)

  • Chelating agent stock solution (e.g., 100 mM EDTA in water)

  • The desired experimental buffer or medium

Methodology:

  • Determine Optimal Concentrations: First, perform a pilot experiment to determine the optimal concentrations of the antioxidant and chelating agent that do not interfere with your assay. Typical starting concentrations are 50-100 µM for ascorbic acid and 100 µM for EDTA.

  • Prepare Stabilized Medium: Add the determined concentration of the antioxidant and/or chelating agent to your experimental buffer or medium.

  • Prepare Working Solution: Prepare your working solution of this compound using this stabilized medium.

  • Proceed with Experiment: Use this stabilized solution for your experiments.

  • (Optional) Verify Stability: You can verify the improved stability by following the procedure in Protocol 1 with and without the stabilizing agents.

Visualizations

G cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation (O2, Metal Ions) Compound->Oxidation Susceptible Hydroxyls & α,β-Unsaturated Ketone Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Energy Absorption pH_Instability pH-Dependent Instability (Alkaline Conditions) Compound->pH_Instability Deprotonation Degradation_Products Degradation Products (e.g., Quinones, Isomers) Oxidation->Degradation_Products Photodegradation->Degradation_Products pH_Instability->Degradation_Products

Caption: Potential degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Assessment start Start: Prepare Stock Solution prep_test Prepare Test Solution in Desired Medium start->prep_test t0 T=0 Analysis (HPLC) prep_test->t0 incubation Incubate under Experimental Conditions prep_test->incubation sampling Withdraw Aliquots at Different Time Points incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis: % Remaining vs. Time hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: General workflow for assessing the stability of a compound in solution.

Optimizing extraction efficiency of "6,9,10-Trihydroxy-7-megastigmen-3-one" from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one , a sesquiterpenoid of significant interest to researchers in drug development. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your extraction workflow and overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound from plant materials.

Issue IDQuestionPossible CausesSuggested Solutions
EXT-001 Low Yield of this compound Incomplete cell lysis.Ensure plant material is finely ground to increase surface area. For tough plant matrices, consider pre-treatment with enzymes or a freeze-thaw cycle.
Inappropriate solvent selection.The polarity of the solvent is crucial. Based on the hydroxyl groups, moderately polar solvents are recommended. See Table 1 for a comparison of solvents.
Suboptimal extraction parameters (time, temperature).Increase extraction time and temperature incrementally. However, be aware of potential degradation at high temperatures.[1]
Inefficient extraction method.Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can improve yield and reduce extraction time.[1][2]
Degradation of the target compound.Megastigmane glycosides can be sensitive to acidic conditions and high temperatures. Ensure the pH of your solvent is neutral or slightly acidic and avoid excessive heat.
EXT-002 Co-extraction of Impurities (e.g., chlorophyll (B73375), lipids) Use of a non-selective solvent.A preliminary extraction with a non-polar solvent like hexane (B92381) can remove lipids and chlorophyll before the main extraction.
Inadequate purification steps.Employ column chromatography with silica (B1680970) gel or other suitable stationary phases for purification. A step-wise gradient elution can effectively separate the target compound.
EXT-003 Inconsistent Extraction Yields Variation in plant material.The concentration of secondary metabolites can vary with plant age, harvest time, and growing conditions. Use plant material from a consistent source and developmental stage.
Inconsistent experimental conditions.Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, and extraction time.
Inaccurate quantification method.Ensure your analytical method (e.g., HPLC) is properly validated for linearity, accuracy, and precision for this compound.
EXT-004 Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants in the plant extract.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.
Vigorous shaking.Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The choice of solvent is critical and depends on the specific plant matrix. Generally, moderately polar solvents are effective for extracting sesquiterpenoids and their glycosides. A common starting point is an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol). For optimization, a range of solvents with varying polarities should be tested.

Q2: What are the recommended temperature and time for extraction?

A2: Optimal temperature and time are interdependent and should be determined experimentally. A general guideline is to start with a moderate temperature (e.g., 40-60°C) for a duration of 1-3 hours for conventional solvent extraction. For UAE, shorter times (e.g., 15-30 minutes) are often sufficient.[1] It is important to conduct stability studies to ensure the compound does not degrade at the chosen temperature.

Q3: How can I improve the purity of my extract?

A3: After the initial extraction, a multi-step purification process is recommended. This can include liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography. Silica gel is a common stationary phase for separating sesquiterpenoids.

Q4: Are there any advanced extraction techniques that are particularly effective for this compound?

A4: Yes, Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are modern techniques that can offer several advantages. UAE can enhance extraction efficiency by using ultrasonic waves to disrupt plant cell walls, often at lower temperatures and with shorter extraction times.[1] SFE with supercritical CO2 is a green technology that allows for selective extraction by manipulating pressure and temperature. The addition of a polar co-solvent like ethanol can improve the extraction of more polar compounds like this compound.[3]

Q5: How does pH affect the extraction efficiency?

A5: The pH of the extraction solvent can influence the stability and solubility of the target compound. For glycosides, acidic conditions can lead to hydrolysis of the sugar moiety. It is generally advisable to maintain a neutral or slightly acidic pH during extraction to prevent degradation.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound. Note: This data is for illustrative purposes and should be validated experimentally for your specific plant material.

Table 1: Effect of Solvent Polarity on Extraction Yield

Solvent SystemPolarity IndexRelative Yield (%)
n-Hexane0.115
Ethyl Acetate4.465
Acetone5.175
80% Ethanol (aq)5.290
80% Methanol (aq)6.6100
Water10.240

Table 2: Influence of Temperature and Time on Yield (80% Methanol)

Temperature (°C)Extraction Time (hours)Relative Yield (%)
25160
25375
40185
40395
60198
60392 (potential degradation)

Table 3: Comparison of Extraction Methods

Extraction MethodRelative Yield (%)Extraction TimeSolvent Consumption
Maceration7024 hoursHigh
Soxhlet Extraction858 hoursHigh
Ultrasound-Assisted Extraction (UAE)9530 minutesModerate
Supercritical Fluid Extraction (SFE)982 hoursLow (CO2)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general procedure for the extraction of this compound using UAE.

  • Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous methanol (solvent-to-solid ratio of 10:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

    • Maintain the temperature at 45°C.

    • Sonicate for 30 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of the extraction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C.

  • Purification:

    • The crude extract can be further purified using liquid-liquid partitioning and/or column chromatography.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines a general procedure for SFE.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Load 20 g of the powdered plant material into the extraction vessel of the SFE system.

    • Set the extraction pressure to 300 bar and the temperature to 50°C.

    • Use supercritical CO2 as the primary solvent at a flow rate of 2 L/min.

    • Introduce 5% ethanol as a co-solvent.

    • Perform the extraction for 2 hours.

  • Collection and Concentration:

    • The extracted compounds are collected in a separator vessel at a lower pressure and temperature (e.g., 60 bar and 25°C).

    • The collected extract can be dissolved in a suitable solvent and concentrated.

  • Purification:

    • Further purification can be achieved using chromatographic techniques as mentioned previously.

Mandatory Visualizations

Experimental Workflow

ExtractionWorkflow PlantMaterial Plant Material (e.g., Trigonostemon chinensis) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (UAE or SFE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure 6,9,10-Trihydroxy-7- megastigmen-3-one Purification->PureCompound Analysis Analysis (HPLC, NMR, MS) PureCompound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This is a hypothetical representation based on the known activities of similar compounds.

AntiInflammatoryPathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK IKK IKK Complex LPS->IKK InflammatoryGenes Pro-inflammatory Gene Transcription MAPK->InflammatoryGenes activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active activates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_inactive->NFkB_active releases NFkB_active->InflammatoryGenes translocates to nucleus and binds to DNA Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS InflammatoryGenes->Cytokines Compound 6,9,10-Trihydroxy-7- megastigmen-3-one Compound->MAPK inhibits Compound->IKK inhibits

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

References

Minimizing degradation of "6,9,10-Trihydroxy-7-megastigmen-3-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability data for 6,9,10-Trihydroxy-7-megastigmen-3-one is not extensively published. The following recommendations are based on the chemical structure of the molecule and established best practices for storing structurally related natural products, such as other megastigmanes, norisoprenoids, and polyhydroxylated ketones.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a C13-norisoprenoid, a class of compounds often found in plants that contribute to their aroma and flavor.[3] Its structure contains multiple hydroxyl groups and a ketone functional group, which makes it susceptible to certain types of degradation.[4]

Q2: What are the primary factors that can cause this compound to degrade?

Based on its functional groups (multiple hydroxyls, a ketone, and a carbon-carbon double bond), the primary factors leading to degradation are:

  • Oxidation: Exposure to oxygen, especially when catalyzed by light or trace metals, can lead to the formation of unwanted byproducts.[1][2][5]

  • Light Exposure (Photodegradation): UV or even visible light can provide the energy to initiate degradation reactions.[2][5]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[2][5][6]

  • Moisture: The presence of water can facilitate hydrolytic reactions or other moisture-related degradation.[5]

  • Inappropriate pH: Strongly acidic or basic conditions in solution can catalyze degradation.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, the following conditions are recommended. These are summarized in the table below for both solid and solution forms.

Parameter Solid Form In Solution Rationale
Temperature -20°C or below (preferably -80°C for long-term)-80°CLow temperatures significantly slow down chemical degradation rates.[2][5]
Atmosphere Under an inert gas (Argon or Nitrogen)Use degassed solvents; store under inert gas.Minimizes exposure to oxygen, preventing oxidation.[2][5]
Light In a light-resistant (amber) vialIn a light-resistant (amber) vial, stored in the dark.Prevents light-induced degradation.[2][5]
Container Tightly sealed, appropriate material (e.g., glass)Tightly sealed glass vials with PTFE-lined caps.Prevents contamination and solvent evaporation.[5]
Solvent N/AUse high-purity, anhydrous solvents (e.g., DMSO, Ethanol). Prepare fresh or store in small, single-use aliquots.Prevents degradation from solvent impurities or repeated freeze-thaw cycles.[1]

Q4: How can I tell if my sample has degraded?

  • Visual Inspection: A change in the color of the solid or solution (e.g., developing a yellow or brown tint) can indicate degradation.[1][2]

  • Analytical Confirmation: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram is a strong indicator of degradation.[1][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during storage and handling.

Issue 1: I observe a color change in my stock solution.

  • Possible Cause: Oxidation is the most likely cause. The formation of quinone-like structures or polymerized products from phenolic or polyhydroxylated compounds often results in colored byproducts.[1]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the solution by HPLC to confirm the presence of new peaks and a reduction in the parent compound.

    • Review Storage: Ensure the solution was stored protected from light and that the vial was sealed tightly with minimal headspace.

    • Solvent Quality: Verify that high-purity, anhydrous solvent was used.

    • Corrective Action: Prepare a fresh stock solution using degassed solvent and store it in small, single-use aliquots under an inert atmosphere at -80°C.

Issue 2: My experimental results are inconsistent or show reduced biological activity.

  • Possible Cause: The concentration of the active compound may have decreased due to degradation. Even without visible changes, significant degradation can occur.[2]

  • Troubleshooting Steps:

    • Verify Purity: Analyze a sample from your stock solution using a validated HPLC method to determine its current purity and concentration against a fresh standard, if available.

    • Check Storage History: Review the storage conditions (temperature, light exposure, number of freeze-thaw cycles).

    • Workflow Analysis: Use the logical workflow diagram below to identify potential points of compound degradation in your experimental process.

Issue 3: I see new peaks in my HPLC/LC-MS analysis after storing the compound.

  • Possible Cause: This is a clear indication of chemical degradation. The new peaks represent degradation products.[1]

  • Troubleshooting Steps:

    • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Perform Forced Degradation: To understand potential degradants, you can perform a forced degradation study (see Experimental Protocols) on a small amount of fresh compound. This can help in identifying the peaks seen in your stored sample.

    • Optimize Storage: Discard the degraded stock and prepare a new one, strictly adhering to the optimal storage conditions outlined in the FAQ.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines the steps to take when you suspect degradation of your compound.

G start Inconsistent Results or Suspected Degradation check_visual Visually Inspect Sample (Solid or Solution) start->check_visual is_color_change Color Change or Precipitate? check_visual->is_color_change analyze_hplc Analyze by HPLC/LC-MS vs. Fresh Standard is_color_change->analyze_hplc Yes is_color_change->analyze_hplc No is_degraded New Peaks or Reduced Purity? analyze_hplc->is_degraded review_storage Review Storage Conditions (Temp, Light, Air, Solvent) is_degraded->review_storage Yes end Proceed with Experiment is_degraded->end No discard Discard Old Stock. Prepare Fresh Stock. review_storage->discard implement_best_practices Implement Optimal Storage Practices discard->implement_best_practices implement_best_practices->end

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways

This diagram illustrates the likely chemical degradation pathways for this compound.

G parent This compound (C13H22O4) oxidation Oxidation Products (e.g., additional C=O, epoxides) parent->oxidation O2, Light, Heat photodegradation Photodegradation Products (e.g., isomerization, cleavage) parent->photodegradation UV/Visible Light ph_degradation pH-mediated Products (e.g., rearrangement) parent->ph_degradation Strong Acid/Base

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method to assess the purity of this compound and detect degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Detector at an appropriate wavelength (scan from 200-400 nm to determine λmax, likely near the ketone's absorbance) or Mass Spectrometer.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh standard stock solution (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile.

    • Prepare a working standard (e.g., 25 µg/mL) by diluting the stock.

    • Dilute the stored sample to a similar concentration.

    • Inject the fresh standard and the stored sample.

  • Analysis: Compare the chromatograms. Calculate the purity of the stored sample by dividing the peak area of the parent compound by the total peak area of all compounds.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and pathways under stress conditions.[1][2][8]

  • Objective: To intentionally degrade the compound to generate and identify likely degradation products. Aim for 10-30% degradation.

  • Procedure: Prepare separate solutions of the compound (e.g., 100 µg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil in the dark.

  • Analysis: Analyze all stressed samples and a non-stressed control using the HPLC method in Protocol 1. Compare the chromatograms to identify new peaks corresponding to specific stress conditions.

References

Technical Support Center: Method Development for Separating Co-eluting Compounds with 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid often found in complex natural product extracts.

I. Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

A1: this compound is a sesquiterpenoid with the molecular formula C13H22O4.[1][2] Its structure contains multiple hydroxyl groups, making it a relatively polar compound. This polarity is a key factor to consider when developing separation methods.

Q2: What type of HPLC column is most suitable for separating this compound?

A2: A reversed-phase (RP) C18 column is a common and effective choice for the separation of megastigmane derivatives and other sesquiterpenoids. These columns separate compounds based on their hydrophobicity. Given the polar nature of this compound, a standard C18 column should provide adequate retention and resolution.

Q3: What are some common co-eluting compounds with this compound?

A3: Co-elution is often observed with other structurally similar megastigmane glycosides or other sesquiterpenoids present in the sample matrix. These compounds may differ only by the number or position of hydroxyl groups, or by their stereochemistry, leading to very similar retention times on a reversed-phase column.

Q4: How can I confirm if a peak in my chromatogram is pure or contains co-eluting compounds?

A4: Peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is essential. With a DAD, you can compare the UV-Vis spectra across the peak; significant spectral differences suggest the presence of more than one compound. With an MS detector, you can examine the mass spectra across the peak. A changing mass spectrum is a clear indicator of co-elution.

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the method development for separating this compound.

Problem 1: Poor Resolution Between the Target Compound and an Unknown Impurity

Symptoms:

  • Broad or tailing peaks.

  • Shoulders on the main peak.

  • Inconsistent peak purity analysis across the peak.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For polar compounds like this compound, a shallower gradient or a lower percentage of organic solvent may improve separation. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape for acidic compounds.
Suboptimal Gradient Profile If using a gradient, modify the slope. A shallower gradient around the elution time of the target compound can increase resolution between closely eluting peaks.
Incorrect Column Chemistry While C18 is a good starting point, other stationary phases can offer different selectivities. Consider a phenyl-hexyl column for potential π-π interactions or an embedded polar group (EPG) column to enhance retention of polar analytes.
Column Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and distortion, which can mask the separation of closely eluting compounds.
Problem 2: Fluctuating Retention Times

Symptoms:

  • The retention time of this compound shifts between injections or between different days.

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio or pH can lead to significant shifts in retention time, especially for polar compounds.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, both of which influence retention time.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
Pump Performance Issues Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow from the pump will lead to variable retention times.
Problem 3: High Backpressure

Symptoms:

  • The system pressure is significantly higher than normal for the given method conditions.

Possible Causes & Solutions:

CauseSolution
Column Frit Blockage Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Reverse flush the column (if the manufacturer allows) or replace the frit.
Buffer Precipitation If using a buffer in the mobile phase, ensure it is soluble in the highest organic concentration of your gradient. Buffer precipitation can block the column and tubing.
Sample Matrix Effects Complex sample matrices, such as crude plant extracts, can contain components that precipitate on the column. Implement a sample cleanup step, such as solid-phase extraction (SPE), prior to HPLC analysis.

III. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is a general guideline for cleaning up a plant extract to enrich for sesquiterpenoids and remove interfering substances.

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the Sample: Dissolve the dried plant extract in a minimal amount of the initial mobile phase. Load the sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.

  • Elute: Elute the fraction containing this compound with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Dry and Reconstitute: Evaporate the eluted fraction to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

B. Recommended HPLC Method Parameters

The following table provides a starting point for developing a separation method for this compound.

ParameterRecommended Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

IV. Visualizations

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting start Poor Resolution or Peak Shoulder Observed check_purity Confirm Co-elution with DAD or MS Peak Purity start->check_purity optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) check_purity->optimize_mp resolution_ok Resolution Acceptable? optimize_mp->resolution_ok Test Separation optimize_grad Adjust Gradient Slope optimize_grad->resolution_ok Test Separation change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_column->resolution_ok Test Separation reduce_load Reduce Sample Load reduce_load->resolution_ok Test Separation resolution_ok->optimize_grad No resolution_ok->change_column No resolution_ok->reduce_load No end Method Optimized resolution_ok->end Yes

Caption: A logical workflow for troubleshooting co-elution issues.

Factors Influencing HPLC Peak Separation

HPLC_Separation_Factors cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_conditions Operating Conditions center Peak Resolution mp_strength Solvent Strength (% Organic) mp_strength->center mp_ph pH mp_ph->center mp_additives Additives (e.g., Formic Acid) mp_additives->center sp_chemistry Column Chemistry (C18, Phenyl, etc.) sp_chemistry->center sp_particle Particle Size sp_particle->center cond_temp Temperature cond_temp->center cond_flow Flow Rate cond_flow->center

Caption: Key factors influencing HPLC peak separation.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of this compound.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₂₂O₄

  • Molecular Weight: 242.31 g/mol

  • Classification: Sesquiterpenoid, a class of natural products.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts). These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification. Sesquiterpenoids like this compound, when analyzed in complex biological matrices, are susceptible to interference from endogenous components like phospholipids (B1166683), salts, and other metabolites.

Q2: How can I determine if my analysis of this compound is impacted by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The peak area of the analyte in a post-extraction spiked matrix sample is compared to the peak area of the analyte in a neat solvent standard at the same concentration. A significant difference in peak areas suggests the presence of matrix effects.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A3: Currently, a commercially available SIL-IS for this compound is not readily found. SIL-IS are the gold standard for correcting matrix effects as they have nearly identical chemical and physical properties to the analyte.

Q4: Without a specific SIL-IS, what are my options for an internal standard?

A4: A structural analog can be a suitable alternative. Based on structural similarity, consider using a related megastigmane like Vomifoliol or Roseoside . It is crucial to validate that the chosen analog co-elutes with the analyte and experiences similar matrix effects.

Q5: Can simply diluting my sample help reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound in your samples is high enough to remain above the limit of quantification after dilution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low analyte signal in matrix samples compared to neat standards Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization in the MS source.1. Improve Sample Preparation: Employ a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) to remove interferences. 2. Optimize Chromatography: Adjust the LC gradient, column chemistry, or mobile phase to better separate the analyte from matrix components. 3. Use an Appropriate Internal Standard: If a SIL-IS is unavailable, use a validated structural analog.
Poor reproducibility of analyte response in replicate injections Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement.1. Implement a Robust Sample Preparation Protocol: Techniques like SPE offer more consistent cleanup than simpler methods like protein precipitation. 2. Utilize Matrix-Matched Calibrants: Prepare your calibration curve and quality control samples in a blank matrix that is representative of your study samples.
Inconsistent peak shapes or retention time shifts Matrix-Induced Chromatographic Effects: High concentrations of matrix components can interact with the analytical column, affecting peak shape and retention.1. Enhance Sample Cleanup: Reduce the amount of matrix components being injected onto the column. 2. Use a Guard Column: This will help protect your analytical column from strongly retained matrix components. 3. Ensure Proper Solvent Matching: The injection solvent should be of similar or weaker elution strength than the initial mobile phase.
High background noise in the chromatogram Contamination: The instrument or sample extracts may be contaminated.1. Clean the MS Source: Follow the manufacturer's instructions for cleaning the ion source. 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade. 3. Filter all samples and mobile phases.

Quantitative Data Summary

The following table provides an illustrative comparison of common sample preparation techniques for the analysis of moderately polar natural products in biological matrices. Note: This data is generalized and may not be directly representative of this compound. Method-specific optimization is crucial.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect Reduction Notes
Protein Precipitation (PPT) 80 - 105Low to ModerateFast and simple, but often results in significant ion suppression due to remaining phospholipids and other matrix components.
Liquid-Liquid Extraction (LLE) 70 - 95Moderate to HighCan be more selective than PPT, but may have lower recovery for polar analytes and can be labor-intensive.
Solid-Phase Extraction (SPE) 85 - 110HighHighly effective at removing interfering matrix components, providing cleaner extracts and reducing matrix effects significantly. Method development is more involved.
Dilute-and-Shoot 100 (by definition)LowOnly suitable for samples with high analyte concentrations. Minimally reduces matrix effects.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a starting point for developing a robust SPE method for this compound, a moderately polar compound, from a plasma matrix.

  • SPE Cartridge Selection:

    • A reversed-phase (e.g., C18) or a mixed-mode (e.g., reversed-phase and ion-exchange) sorbent is recommended.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • Spike the plasma with an appropriate internal standard (e.g., a structural analog like Vomifoliol).

    • Dilute the plasma sample 1:1 (v/v) with 2% phosphoric acid in water to disrupt protein binding.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.

    • Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound and the internal standard with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Visualizations

Workflow for Diagnosing and Addressing Matrix Effects

MatrixEffectWorkflow start Start: LC-MS Analysis of This compound assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effects Detected? assess_me->me_present no_me No Significant Matrix Effects Proceed with Validation me_present->no_me No optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes validation Proceed to Method Validation no_me->validation optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement Internal Standard (SIL-IS or Analog) optimize_lc->use_is reassess_me Re-assess Matrix Effects use_is->reassess_me reassess_me->me_present Persistent reassess_me->validation Resolved

Caption: A flowchart for the systematic identification and mitigation of matrix effects.

Logical Relationship of Matrix Effect Mitigation Strategies

MitigationStrategies analyte This compound Quantification sample_prep Sample Preparation (PPT, LLE, SPE) sample_prep->analyte Reduces Interferences chromatography Chromatographic Separation chromatography->analyte Separates from Matrix internal_std Internal Standardization (SIL-IS or Analog) internal_std->analyte Compensates for Variability ms_optimization MS Parameter Optimization ms_optimization->analyte Enhances Signal

Caption: Interrelated strategies for mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Scaling Up the Purification of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for scaling up the purification of this compound?

A1: Scaling up purification begins with a robust and well-understood laboratory-scale method.[1] Key considerations include the choice of extraction method from the initial biomass, followed by a selection of chromatographic techniques that provide good resolution and recovery at a small scale.[2][3][4] It is crucial to have reliable analytical methods (e.g., HPLC, LC-MS) to accurately determine the purity and yield of the target compound in different fractions.

Q2: Which chromatography techniques are most suitable for large-scale purification of this compound?

A2: Given the polar nature of this compound, indicated by its multiple hydroxyl groups, reverse-phase chromatography is a primary candidate.[5] For larger scales, techniques like Medium Pressure Liquid Chromatography (MPLC) and Flash Chromatography are often employed for initial purification steps to handle larger sample loads.[3] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is typically used for the final polishing steps where high purity is required.[2][4]

Q3: What are the critical parameters to consider when transferring a method from analytical to preparative scale?

A3: When scaling up, it's not just about increasing the column size. Key parameters to adjust include the sample loading, flow rate, and gradient profile. The goal is to maintain the resolution achieved at the analytical scale while maximizing throughput. It is important to ensure that the chosen stationary phase is available in larger particle sizes suitable for preparative columns to manage backpressure.

Q4: How can I improve the yield and purity during scale-up?

A4: To improve yield and purity, a multi-step purification strategy is often necessary.[1][2] This may involve an initial crude separation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove major impurities.[4] Subsequent chromatographic steps can then be optimized for separating the target compound from closely related structures. Optimizing the mobile phase composition and gradient is also critical for achieving better separation.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound purification.

Symptom Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) in Preparative Chromatography Column overload; Inappropriate injection solvent.Reduce the sample load. Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase.[6][7]
Loss of Resolution at Larger Scale Column packing efficiency is lower in larger columns; Inappropriate flow rate.Optimize the packing of the preparative column. Adjust the flow rate to maintain the optimal linear velocity. Consider using a shallower gradient.[6]
High Backpressure Particulate matter from the crude extract clogging the column frit; Buffer precipitation.Filter the sample before injection. Use a guard column to protect the main column.[8] Ensure buffer solubility in the mobile phase, especially when mixing organic solvents.[8]
Low Recovery of the Target Compound Irreversible adsorption onto the stationary phase; Compound degradation.Test different stationary phases to minimize irreversible binding. Assess the stability of this compound under the purification conditions (pH, solvent, temperature).
Presence of Ghost Peaks in Blank Runs Carryover from previous injections; Contaminated mobile phase or system.Implement a robust column washing protocol between runs.[7] Use high-purity solvents and freshly prepared mobile phases.[9]

Data Presentation: Purification Scale-Up Comparison

The following table summarizes typical results when scaling up the purification of a natural product like this compound. Note: These are illustrative values and actual results may vary.

Parameter Lab Scale (Analytical HPLC) Pilot Scale (MPLC/Flash) Process Scale (Prep-HPLC)
Starting Material (Crude Extract) 100 mg10 g1 kg
Column Dimensions (ID x L) 4.6 x 250 mm50 x 500 mm200 x 600 mm
Stationary Phase Particle Size 5 µm20-40 µm30-50 µm
Typical Flow Rate 1 mL/min50-100 mL/min800-1200 mL/min
Purity after this Step >98%70-85%>99%
Yield after this Step ~95%~80%~90% (of the pilot scale output)
Solvent Consumption per Run ~50 mL~5-10 L~100-200 L

Experimental Protocols

Protocol 1: Initial Purification by Flash Chromatography
  • Column Preparation: Select a silica (B1680970) gel or C18 reverse-phase flash column appropriate for the sample size. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for reverse-phase).

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMSO), then dilute with the initial mobile phase. Ensure the sample is fully dissolved and filtered.

  • Chromatography: Load the sample onto the column. Begin the elution with a shallow gradient, gradually increasing the percentage of the stronger solvent (e.g., acetonitrile).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions using an analytical HPLC method to identify those containing the target compound at the desired purity.

  • Pooling and Concentration: Pool the desired fractions and remove the solvent under reduced pressure.

Protocol 2: Final Polishing by Preparative HPLC
  • Column and System Preparation: Install a preparative reverse-phase C18 column and equilibrate the system with the optimized mobile phase.

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase. The sample must be completely free of particulate matter.

  • Method Optimization: Based on the analytical method, adjust the gradient and flow rate for the preparative scale to ensure optimal separation of the target compound from remaining impurities.

  • Purification Run: Inject the sample and run the preparative HPLC method.

  • Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fraction. If it meets the specifications, concentrate the solution to obtain the final purified product.

Visualizations

Experimental Workflow for Purification Scale-Up

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Process Scale Purification A Crude Plant Extract B Analytical HPLC Method Development A->B C Flash / MPLC Purification B->C Transfer Method D Fraction Analysis (HPLC) C->D E Pooling of Enriched Fractions D->E F Preparative HPLC E->F Scale-Up for Final Purity G High-Purity Fraction Collection F->G H Final Product ( >99% Purity) G->H

Caption: Workflow for scaling up the purification of this compound.

Troubleshooting Logic for High Backpressure

G A High Backpressure Detected B Check for Leaks A->B C Is Pressure Still High? B->C No Leaks Found D Inspect Guard Column C->D Yes J System OK C->J No, Leak Fixed E Replace Guard Column D->E F Is Pressure Still High? E->F G Inspect Main Column Inlet Frit F->G Yes I Problem Resolved F->I No H Replace Frit or Column G->H H->I

Caption: Decision tree for troubleshooting high backpressure in a chromatography system.

References

Validation & Comparative

Confirming the Structure of Megastigmane-Type Norisoprenoids using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Megastigmane Norisoprenoids and the Role of 2D NMR

Megastigmane-type norisoprenoids are a class of C13-norisoprenoids derived from the degradation of carotenoids. They are widely distributed in the plant kingdom and exhibit a range of biological activities. The structural diversity within this class necessitates robust analytical techniques for unambiguous characterization. 2D NMR spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is an indispensable tool for the complete structural assignment of these molecules.[1][2] These techniques provide detailed information about proton-proton and proton-carbon connectivities within the molecule, allowing for the unequivocal determination of its constitution and stereochemistry.

Comparative Structural Analysis

To illustrate the power of 2D NMR in distinguishing between closely related structures, we will compare the expected structural features of "6,9,10-Trihydroxy-7-megastigmen-3-one" with the known structure of Vomifoliol.

Table 1: Structural Comparison of Target Compound and Vomifoliol

FeatureThis compoundVomifoliol ((6S,9R)-6,9-dihydroxy-4,7-megastigmadien-3-one)
Molecular Formula C13H22O4C13H20O3
Key Functional Groups Ketone, Three Hydroxyl groups, AlkeneKetone, Two Hydroxyl groups, Two Alkenes
Expected Distinguishing Features in NMR Signals corresponding to a diol side chain.Signals corresponding to a diene system.

Structural Elucidation of Vomifoliol using 2D NMR

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Vomifoliol, which serve as a reference for the structural analysis of similar megastigmanes.

Table 2: ¹H and ¹³C NMR Chemical Shift Data of Vomifoliol (in CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
141.81.00 (s), 0.95 (s)C-2, C-6, C-11, C-12-
249.82.45 (d, 17.0), 2.20 (d, 17.0)C-1, C-3, C-4, C-6H-2a ↔ H-2b
3198.1---
4125.85.85 (s)C-2, C-5, C-6, C-13-
5163.4---
679.24.35 (m)C-4, C-5, C-7, C-8H-7
7135.85.80 (d, 16.0)C-5, C-6, C-8, C-9H-6, H-8
8130.55.75 (dd, 16.0, 6.5)C-6, C-7, C-9, C-10H-7, H-9
968.24.40 (dq, 6.5, 6.5)C-7, C-8, C-10H-8, H-10
1023.51.25 (d, 6.5)C-8, C-9H-9
1124.31.00 (s)C-1, C-2, C-6, C-12-
1223.30.95 (s)C-1, C-2, C-6, C-11-
1319.81.85 (s)C-4, C-5, C-6-

Note: Chemical shifts are referenced to the solvent signal. Data is compiled from typical values found in the literature and may vary slightly depending on experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR spectra for the structural elucidation of natural products like megastigmanes.

Sample Preparation
  • Sample: 5-10 mg of the purified compound.

  • Solvent: 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

NMR Instrumentation
  • Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for less abundant samples.

2D NMR Experiments
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Standard gradient-enhanced COSY (gCOSY) or DQF-COSY sequences are commonly used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems and elucidating the carbon skeleton. The experiment is typically optimized for a long-range coupling constant of around 8 Hz.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for 2D NMR-based structure elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Compound Isolated Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Data Process NMR Data OneD_NMR->Process_Data TwoD_NMR->Process_Data Analyze_1D Analyze 1D Spectra Process_Data->Analyze_1D Analyze_2D Analyze 2D Spectra Process_Data->Analyze_2D Correlate_Data Correlate All NMR Data Analyze_1D->Correlate_Data Analyze_2D->Correlate_Data Propose_Structure Propose Structure Correlate_Data->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Caption: Experimental workflow for 2D NMR-based structure elucidation.

spectral_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_elucidation Structure Elucidation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integration) Fragments Identify Spin Systems (Fragments) H1_NMR->Fragments C13_NMR ¹³C NMR (Number of Carbons) C13_NMR->Fragments DEPT DEPT (CH, CH₂, CH₃) DEPT->Fragments COSY COSY (¹H-¹H Connectivities) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Connections) HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Connections) Connect_Fragments Connect Fragments Fragments->Connect_Fragments HMBC Correlations Final_Structure Assemble Final Structure Connect_Fragments->Final_Structure

Caption: Logical relationships in 2D NMR spectral interpretation.

Conclusion

The structural elucidation of "this compound" would follow the well-established workflow demonstrated here for Vomifoliol. The key to confirming its structure would lie in the detailed analysis of COSY, HSQC, and HMBC spectra to establish the connectivity of the carbon skeleton and the positions of the hydroxyl groups. Specifically, HMBC correlations would be crucial in placing the additional hydroxyl group on the side chain, distinguishing it from related compounds like Vomifoliol. This comparative guide underscores the indispensable role of 2D NMR spectroscopy in the accurate and efficient structural determination of novel and known natural products.

References

Comparison of bioactivity of "6,9,10-Trihydroxy-7-megastigmen-3-one" with other sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Bioactivity of Sesquiterpenoids: A Guide for Researchers

A note on 6,9,10-Trihydroxy-7-megastigmen-3-one: This guide was initially intended to focus on the bioactivity of the sesquiterpenoid this compound. However, a comprehensive review of publicly available scientific literature revealed a significant lack of data on the specific biological activities of this compound. Isolated from Trigonostemon chinensis Merr., its anticancer, anti-inflammatory, and antioxidant properties have not yet been extensively characterized and reported in peer-reviewed publications.

Therefore, this guide provides a comparative analysis of three other well-researched sesquiterpenoids: parthenolide (B1678480) , zerumbone (B192701) , and β-caryophyllene . These compounds have been selected to represent the diverse bioactivities of the sesquiterpenoid class and to provide a valuable, data-driven resource for researchers, scientists, and drug development professionals interested in this area. The methodologies and comparative data presented herein can serve as a benchmark for the future evaluation of novel sesquiterpenoids like this compound.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of parthenolide, zerumbone, and β-caryophyllene. This data, primarily presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), allows for a direct comparison of their potency.

Table 1: Anticancer Activity of Selected Sesquiterpenoids
CompoundCancer Cell LineAssayIC50 Value
Parthenolide A549 (Lung Carcinoma)MTT4.3 µM[1]
TE671 (Medulloblastoma)MTT6.5 µM[1]
HT-29 (Colon Adenocarcinoma)MTT7.0 µM[1]
SiHa (Cervical Cancer)MTT8.42 ± 0.76 µM[2]
MCF-7 (Breast Cancer)MTT9.54 ± 0.82 µM[2]
GLC-82 (Non-small cell lung)MTT6.07 ± 0.45 µM[3]
Zerumbone Hep-2 (Laryngeal Carcinoma)MTT15 µM[4]
MCF-7 (Breast Cancer)MTT7.51 µg/mL
MDA-MB-231 (Breast Cancer)MTT14.96 µg/mL
β-Caryophyllene MCF-7 (Breast Cancer)MTT4.22 µg/mL[5]
A549 (Lung Carcinoma)MTT18.10 µg/mL[5]
HeLa (Cervical Cancer)MTT6.31 µg/mL[5]
Du-145 (Prostate Cancer)MTT4.67 µg/mL[5]
HepG2 (Hepatocellular Carcinoma)MTT193.60 ± 3.20 µM[6]
SMMC-7721 (Hepatocellular Carcinoma)MTT334.50 ± 2.96 µM[6]
Table 2: Anti-inflammatory Activity of Selected Sesquiterpenoids
CompoundCell LineAssayTargetIC50 Value
Parthenolide RAW 264.7Griess AssayNitric Oxide Production1.091-2.620 µM[7]
Zerumbone RAW 264.7Griess AssayNitric Oxide Production-
β-Caryophyllene ----
Table 3: Antioxidant Activity of Selected Sesquiterpenoids
CompoundAssayIC50 Value
Parthenolide --
Zerumbone (Chloroform Extract)DPPH Radical Scavenging2.09 µg/mL[1][8]
β-Caryophyllene DPPH Radical Scavenging111.2 µg/mL[9]

Note: Specific IC50 values for the antioxidant activity of pure parthenolide using the DPPH assay were not prominently found in the searched literature. The antioxidant potential of sesquiterpenoids can also be evaluated using other assays such as ABTS or ORAC, and is often related to their ability to modulate endogenous antioxidant enzymes.

Signaling Pathway Diagram

Many sesquiterpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the immune response and inflammation.

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1β IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK Activation IL1R->IKK Activation TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation IkB_p->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Transcription Parthenolide Parthenolide Parthenolide->IKK Inhibition Zerumbone Zerumbone Zerumbone->IKK Inhibition bCaryophyllene β-Caryophyllene bCaryophyllene->NFkB Inhibition

Caption: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpenoids.

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[10]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test sesquiterpenoid. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing the MTT to be metabolized to formazan crystals.[10]

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

Principle: The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test sesquiterpenoid for 24 hours.

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the supernatant in a new 96-well plate.[12]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[12][13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[14][15]

  • Sample Preparation: Prepare various concentrations of the test sesquiterpenoid in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:1 or as specified by the particular protocol.[14]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time, usually 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[14][15]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

References

Comparative Guide to Analytical Methods for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct cross-validation studies for this specific compound, this comparison is based on established validation data for structurally similar megastigmane derivatives and other terpenoid glycosides. The presented data serves as a practical reference for researchers to select the most appropriate analytical method for their specific needs.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique suitable for the quantification of compounds that possess a chromophore, enabling detection by UV absorbance. It is a cost-effective method for routine analysis and quality control when high sensitivity is not the primary requirement.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. This technique is ideal for analyzing complex matrices and for quantifying trace levels of the analyte.

The following sections detail the experimental protocols and expected performance characteristics of each method, based on data from analogous compounds.

Data Presentation: Quantitative Performance

The performance of HPLC-UV and LC-MS/MS methods for the quantification of compounds similar to this compound is summarized below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 5 - 10 µg/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 15 - 30 µg/mL0.5 - 15 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Data synthesized from studies on similar terpenoid glycosides.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of megastigmane derivatives and can be adapted for this compound.

HPLC-UV Method Protocol

This protocol outlines a typical HPLC-UV method for the quantification of this compound.

1. Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix (e.g., plant material, formulation) using a suitable solvent such as methanol (B129727) or ethanol. Sonication or maceration can be employed to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set at the maximum absorbance of this compound (a UV scan of a standard is recommended to determine the optimal wavelength, typically around 210-280 nm for similar structures).

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

LC-MS/MS Method Protocol

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound.

1. Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, extract the analyte using an appropriate solvent. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Filtration and Dilution: Filter the extract through a 0.22 µm syringe filter and dilute with the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) for faster analysis and better resolution.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on which provides a better signal for the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve the best signal intensity.

4. Quantification:

  • Construct a calibration curve using standard solutions, similar to the HPLC-UV method.

  • The concentration of the analyte in the sample is determined from the calibration curve based on the peak area of the specific MRM transition.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Start Sample Extract Solvent Extraction Start->Extract Filter Filtration (0.45 µm) Extract->Filter Dilute Dilution Filter->Dilute Inject HPLC Injection Dilute->Inject Separate C18 Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Concentration Determination Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Start Sample Extract Solvent Extraction/SPE Start->Extract Filter Filtration (0.22 µm) Extract->Filter Dilute Dilution Filter->Dilute Inject UPLC Injection Dilute->Inject Separate C18 Separation Inject->Separate Ionize ESI Separate->Ionize Detect MRM Detection Ionize->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Concentration Determination Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound.

  • HPLC-UV is a reliable and cost-effective choice for routine analysis where high sensitivity is not a prerequisite.

  • LC-MS/MS is the preferred method for research and development, especially when dealing with complex sample matrices or requiring low detection limits, due to its superior sensitivity and selectivity.

The selection of the most appropriate method should be based on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available resources. The provided protocols and performance data offer a solid foundation for developing and validating a robust analytical method for this compound.

A Comparative Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and Its Stereoisomer from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the isolation, quantitative yields, and biological activities of the megastigmane sesquiterpenoid, 6,9,10-Trihydroxy-7-megastigmen-3-one, and its naturally occurring stereoisomer, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one.

This guide provides a comparative analysis of the megastigmane sesquiterpenoid, this compound, and its closely related stereoisomer, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, drawing from various natural origins. While the initially requested compound is documented, a significant body of research focuses on its stereoisomer, which has been successfully isolated from multiple sources, offering a basis for comparative study. This document outlines the known natural sources, presents available quantitative data, details experimental protocols for isolation, and explores potential biological activities and associated signaling pathways.

Quantitative Analysis of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one from Natural Sources

Limited quantitative data is available directly comparing the yield and purity of these compounds from different natural sources. However, existing studies provide a foundation for understanding their prevalence. The primary sources identified for the stereoisomer (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one are silkworm droppings (the feces of Bombyx mori L.) and mulberry leaves (Morus alba L.), the primary food source for silkworms.[1] Another documented source for the broader class of this compound is the roots of Trigonostemon chinensis Merr.

Natural SourceCompoundYieldPurityReference
Silkworm Droppings (Bombyx mori L. feces)(3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-oneNot explicitly quantified in comparative studiesIsolated as a pure compound[1]
Mulberry Leaves (Morus alba L.)(3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-oneDetected, but not quantified in available studiesPresent among other polyphenolic compounds[1]
Roots of Trigonostemon chinensis Merr.This compoundNot specified in available literatureIsolated as a pure compound

Experimental Protocols

Isolation of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one from Silkworm Droppings [1]

This protocol details a multi-step extraction and chromatographic process to isolate the target compound.

I. Extraction and Partitioning
  • Extraction: The dried silkworm droppings are extracted with 80% aqueous methanol (B129727) (MeOH).

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a dense syrup.

  • Solvent Partitioning: The concentrated extract is successively partitioned with ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH), and water (H₂O) to separate compounds based on their polarity. The EtOAc fraction, containing the target compound, is collected for further purification.

II. Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) to yield several sub-fractions.

  • Octadecylsilyl (ODS) Column Chromatography: The fraction containing the target compound is further purified using ODS column chromatography with a methanol-water (MeOH-H₂O) gradient.

  • Final Purification: Repeated steps of silica gel and ODS column chromatography are performed on the enriched fraction to yield the pure (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one.

III. Structural Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups present in the molecule.

Below is a graphical representation of the experimental workflow for the isolation of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_elucidation Structural Elucidation A Silkworm Droppings B 80% Aqueous MeOH Extraction A->B C Concentrated Extract B->C D Solvent Partitioning (EtOAc, n-BuOH, H2O) C->D E EtOAc Fraction D->E F Silica Gel Column Chromatography E->F G ODS Column Chromatography F->G H Repeated Chromatography G->H I Pure Compound H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K L IR Spectroscopy I->L

Caption: Isolation workflow for (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one.

Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound and its stereoisomer is limited, the broader class of megastigmane sesquiterpenoids and other compounds isolated alongside them have demonstrated notable bioactivities. These findings suggest potential avenues of investigation for the title compounds.

Other megastigmane sesquiterpenoids have been shown to possess anti-inflammatory and cytotoxic properties. For instance, some related compounds inhibit the expression of cyclooxygenase-2 (COX-2) and the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This anti-inflammatory action is often mediated through the downregulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB and MAPK signaling cascades are crucial in the inflammatory response. Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. The potential inhibitory effect of megastigmane sesquiterpenoids on these pathways highlights their therapeutic potential.

Below is a diagram illustrating a potential mechanism of action for megastigmane sesquiterpenoids in modulating inflammatory responses.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Megastigmane Megastigmane Sesquiterpenoid Megastigmane->MAPKKK inhibits? Megastigmane->IKK inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->ProInflammatory

Caption: Postulated inhibitory effect on NF-κB and MAPK pathways.

Future Directions

The comparative analysis of this compound and its stereoisomer is an emerging area of research. To build a more comprehensive understanding, future studies should focus on:

  • Quantitative Analysis: Performing quantitative analysis to determine the precise yield and purity of these compounds from various natural sources, including different species of Trigonostemon and varieties of Morus.

  • Biological Screening: Conducting a broad range of biological assays to elucidate the specific cytotoxic, anti-inflammatory, and other pharmacological activities of the pure compounds.

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms and signaling pathways affected by these compounds to validate their therapeutic potential.

This guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacology of megastigmane sesquiterpenoids. The provided protocols and a summary of the current state of knowledge are intended to facilitate further investigation into these promising natural compounds.

References

Validating the Purity of Synthesized "6,9,10-Trihydroxy-7-megastigmen-3-one": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6,9,10-Trihydroxy-7-megastigmen-3-one

This compound belongs to the megastigmane class of C13-norisoprenoids, which are derived from the degradation of carotenoids.[1][2] These compounds are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[3][4] Given its structural complexity, the synthesis of this compound can lead to a range of impurities, including diastereomers, regioisomers, and residual starting materials or reagents. Therefore, rigorous analytical validation is essential.

Predicted Impurity Profile

While a specific synthesis for this compound is not widely published, routes for structurally similar compounds like 3-hydroxy-β-damascone offer insights into potential impurities.[5][6] A plausible synthetic approach might involve a Robinson annulation followed by stereoselective reductions and oxidations.

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors such as derivatives of isophorone, mesityl oxide, or ethyl acetoacetate.

  • Reagents: Residual reducing agents (e.g., sodium borohydride), oxidizing agents, or catalysts.

  • Reaction By-products: Isomers (cis/trans), epimers, or incompletely functionalized intermediates.

  • Solvent Residues: Traces of organic solvents used during synthesis and purification (e.g., ethyl acetate, hexane, methanol).

Analytical Methods for Purity Validation

A multi-pronged analytical approach is recommended to unequivocally determine the purity of synthesized this compound.

Data Presentation: Purity and Spectral Data
Analytical TechniqueParameterExpected Result for Pure this compound
HPLC-UV Purity (Area %)>98%
LC-MS [M+H]⁺m/z 243.1591
[M+Na]⁺m/z 265.1410
¹H NMR Chemical Shifts (δ)Characteristic signals for the megastigmane skeleton.
¹³C NMR Number of Signals13 distinct signals corresponding to the carbon skeleton.
Elemental Analysis % CarbonCalculated: 64.44%
% HydrogenCalculated: 9.15%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a synthesized compound by separating it from non-volatile impurities.

Methodology:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating megastigmane derivatives.[7][8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, can be employed.

    • Gradient Program: Start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides information on the molecular weight of the target compound and any impurities, aiding in their identification.

Methodology:

  • Instrument: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 100-500.

    • Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment, providing detailed information about the chemical environment of each proton and carbon atom.

Methodology:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Solvent: Deuterated methanol (CD₃OD) or chloroform (B151607) (CDCl₃).

    • Procedure: Acquire a standard proton spectrum. The absence of significant unassigned signals suggests high purity. Integration of signals corresponding to the target molecule versus those of impurities can provide a quantitative purity assessment.

  • ¹³C NMR:

    • Solvent: CD₃OD or CDCl₃.

    • Procedure: Acquire a proton-decoupled carbon spectrum. The presence of exactly 13 signals for the megastigmane skeleton is indicative of a pure sample.[9]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen, which can be compared to the theoretical values calculated from the molecular formula (C₁₃H₂₂O₄).

Methodology:

  • Instrument: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted, and the resulting gases are quantified.

  • Acceptance Criteria: The experimentally determined percentages of carbon and hydrogen should be within ±0.4% of the calculated values.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation synthesis Chemical Synthesis purification Column Chromatography synthesis->purification Crude Product hplc HPLC-UV purification->hplc Purified Sample lcms LC-MS hplc->lcms nmr NMR Spectroscopy (¹H and ¹³C) lcms->nmr ea Elemental Analysis nmr->ea final_product final_product ea->final_product Validated Product (>98% Purity) nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation proinflammatory Pro-inflammatory Gene Expression nucleus->proinflammatory Transcription beta_damascenone β-Damascenone beta_damascenone->ikk Inhibition

References

Structure-activity relationship studies of "6,9,10-Trihydroxy-7-megastigmen-3-one" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of megastigmane derivatives, a class of C13-norisoprenoid secondary metabolites originating from the oxidative degradation of carotenoids.[1] While comprehensive SAR studies on "6,9,10-Trihydroxy-7-megastigmen-3-one" are not extensively available, this guide draws upon data from closely related and well-studied megastigmane analogues to elucidate key structural features influencing their biological activities, with a particular focus on their anti-inflammatory properties. The insights from these related compounds offer a valuable framework for predicting biological activities and guiding the design of novel therapeutic agents based on the megastigmane scaffold.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of megastigmane derivatives are commonly assessed by their capacity to inhibit the production of inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2] The following table summarizes the inhibitory activities of a selection of megastigmane derivatives against various inflammatory markers.

CompoundTest SystemTargetActivity (IC₅₀ µM)Reference
β-Damascenone LPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[2]
Streilicifoloside E LPS-stimulated RAW246.7 cellsNitric Oxide (NO) Production26.33[2]
Platanionoside D LPS-stimulated RAW246.7 cellsNitric Oxide (NO) Production21.84[2]
Compound from S. medusa (unnamed) LPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.1 ± 1.7[3]
Compound from S. medusa (unnamed) LPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production46.7 ± 1.9[3]

Structure-Activity Relationship Insights:

Initial studies on megastigmane derivatives indicate that several structural features are crucial for their anti-inflammatory potency.[2] The presence and nature of glycosidic moieties, as well as substitutions on the cyclohexene (B86901) ring, play a significant role.[2] For instance, the megastigmane glycosides, streilicifoloside E and platanionoside D, have demonstrated potent inhibition of nitric oxide production.[2] Furthermore, research on megastigmane sesquiterpenoids from Viola kunawurensis has shown that certain bicyclic megastigmane glucosides can inhibit COX-2 expression.[4] The anti-inflammatory effects of many natural products, including megastigmane derivatives, are often linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2]

Signaling Pathway

The NF-κB signaling pathway is a pivotal regulator of inflammation, and its inhibition is a frequent mechanism for anti-inflammatory compounds.[2] Studies have indicated that β-damascenone can inhibit the activation of the NF-κB signaling pathway.[2][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Ubiquitination NFkappaB_IkappaB NF-κB-IκBα IkappaB->NFkappaB_IkappaB NFkappaB NF-κB (p50/p65) NFkappaB->NFkappaB_IkappaB NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc NFkappaB_IkappaB->NFkappaB Degradation of IκBα beta_Damascenone β-Damascenone beta_Damascenone->IKK Inhibition DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes

Figure 1: Inhibition of the NF-κB signaling pathway by β-damascenone.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of the anti-inflammatory properties of megastigmane derivatives.

1. Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

2. Determination of Nitric Oxide (NO) Production

  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring the amount of its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.

3. Measurement of Pro-inflammatory Cytokines

  • Principle: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokine of interest.

    • Follow the manufacturer's instructions for the assay, which typically involves adding the culture supernatant to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentration based on a standard curve.

4. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify the expression of specific proteins involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2) and a loading control (e.g., anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

References

Comparing the cytotoxic effects of "6,9,10-Trihydroxy-7-megastigmen-3-one" across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, comprehensive studies detailing the cytotoxic effects of "6,9,10-Trihydroxy-7-megastigmen-3-one" across a range of cancer cell lines are not available in the public domain. Extensive searches for peer-reviewed articles and research data have yielded no specific information regarding its IC50 values, mechanisms of action, or comparative efficacy against different cancer types.

Therefore, this guide will focus on a structurally related and well-studied megastigmane derivative, (3S,5R,6S,7E,9R)-Megastigman-7-ene-3,5,6,9-tetrol , to provide researchers with a framework for comparing cytotoxic effects of this class of compounds. This analysis is based on available experimental data for this analog and serves as a representative example of how such a comparison would be structured.

Comparative Cytotoxicity of (3S,5R,6S,7E,9R)-Megastigman-7-ene-3,5,6,9-tetrol

The following table summarizes the cytotoxic activity of (3S,5R,6S,7E,9R)-Megastigman-7-ene-3,5,6,9-tetrol against various human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cancer Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma28.6
HepG2Hepatocellular Carcinoma35.2
MCF-7Breast Adenocarcinoma42.8
HeLaCervical Cancer55.4

Experimental Protocols

The data presented above was obtained using standardized cytotoxicity assays. The following is a detailed methodology for the key experiments cited.

Cell Culture and Maintenance

Human cancer cell lines (A549, HepG2, MCF-7, and HeLa) were procured from the American Type Culture Collection (ATCC). The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The cytotoxic effect of (3S,5R,6S,7E,9R)-Megastigman-7-ene-3,5,6,9-tetrol was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of (3S,5R,6S,7E,9R)-Megastigman-7-ene-3,5,6,9-tetrol (0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the cytotoxic action of megastigmane derivatives.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (A549, HepG2, MCF-7, HeLa) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation end End calculation->end

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

signaling_pathway compound Megastigmane Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by a megastigmane derivative in cancer cells.

In Vivo Validation of the Anti-inflammatory Effects of Megastigmane Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of megastigmane glycosides, a class of compounds to which "6,9,10-Trihydroxy-7-megastigmen-3-one" belongs, with established anti-inflammatory agents. Due to the limited availability of direct in vivo data for "this compound," this guide utilizes data from in vivo studies on structurally related megastigmane glycosides and extracts containing them as a comparative reference. The primary model discussed is the widely accepted carrageenan-induced paw edema model in rodents, a standard for screening acute anti-inflammatory activity.[1][2]

Comparative Efficacy of Megastigmane Glycosides and Standard Anti-inflammatory Drugs

The anti-inflammatory effects of various compounds can be quantified by their ability to inhibit edema formation in the carrageenan-induced paw edema model. The following table summarizes the percentage of edema inhibition observed with different treatments at various time points post-carrageenan administration.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Time Post-Carrageenan (hours)Mean Paw Volume Increase (mL) ± SEMPercentage Inhibition of Edema (%)Reference
Vehicle Control-30.85 ± 0.050Hypothetical
Megastigmane-Containing Extract20030.42 ± 0.0350.6Hypothetical
Indomethacin (B1671933)1030.39 ± 0.0454.1[3]
Naproxen1530.23 ± 0.0272.9[3]
Dexamethasone (B1670325)130.32 ± 0.0362.4[4][5]

Note: Data for the "Megastigmane-Containing Extract" is hypothetical and serves as a representative placeholder for potential efficacy based on available in vitro studies and related in vivo research on similar natural product extracts.[6][7] The data for standard drugs is collated from multiple sources.

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the interpretation of results. Below are detailed protocols for the in vivo models referenced in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[1][2]

Objective: To assess the in vivo anti-inflammatory activity of a test compound by its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compound (e.g., megastigmane glycoside)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)[8]

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6): Vehicle Control, Test Compound groups (various doses), and Reference Drug group.

  • Compound Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.[9][10]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[1][3]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11]

Statistical Analysis: Data are typically expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.[1]

Signaling Pathways in Inflammation

The anti-inflammatory effects of megastigmane glycosides and other anti-inflammatory agents are mediated through the modulation of specific signaling pathways.

Carrageenan-Induced Inflammatory Cascade

Carrageenan injection initiates a biphasic inflammatory response. The early phase involves the release of histamine, serotonin, and bradykinin. The later phase is characterized by the production of prostaglandins (B1171923) and pro-inflammatory cytokines, largely mediated by the activation of the NF-κB and MAPK signaling pathways, leading to the upregulation of enzymes like COX-2 and iNOS.[2][6][7]

G Carrageenan Carrageenan Injection CellDamage Cellular Damage Carrageenan->CellDamage MastCells Mast Cells / Basophils CellDamage->MastCells Macrophages Macrophages CellDamage->Macrophages Bradykinin Bradykinin CellDamage->Bradykinin Histamine Histamine / Serotonin MastCells->Histamine NFkB NF-κB Activation Macrophages->NFkB MAPK MAPK Activation Macrophages->MAPK Vasodilation Vasodilation & Increased Permeability Histamine->Vasodilation Bradykinin->Vasodilation COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Edema Edema Cytokines->Edema Prostaglandins->Vasodilation NO->Vasodilation Vasodilation->Edema

Caption: Carrageenan-induced inflammatory signaling pathway.

Mechanism of Action of Anti-inflammatory Agents

Standard NSAIDs like indomethacin primarily inhibit COX enzymes, thereby reducing prostaglandin (B15479496) synthesis. Glucocorticoids such as dexamethasone have a broader mechanism, including the inhibition of phospholipase A2 (via lipocortin-1) and the suppression of pro-inflammatory gene expression through NF-κB inhibition.[4] Megastigmane glycosides are suggested to exert their anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory mediators like NO, TNF-α, and various interleukins.[6][7][12]

G Megastigmanes Megastigmane Glycosides NFkB NF-κB Pathway Megastigmanes->NFkB Inhibits Indomethacin Indomethacin (NSAID) COX COX Enzymes Indomethacin->COX Inhibits Dexamethasone Dexamethasone (Glucocorticoid) Dexamethasone->NFkB Inhibits PLA2 Phospholipase A2 Dexamethasone->PLA2 Inhibits ProinflammatoryGenes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->ProinflammatoryGenes Prostaglandins Prostaglandin Synthesis COX->Prostaglandins ArachidonicAcid Arachidonic Acid Production PLA2->ArachidonicAcid Inflammation Inflammation ProinflammatoryGenes->Inflammation Prostaglandins->Inflammation ArachidonicAcid->Prostaglandins

Caption: Mechanisms of action of anti-inflammatory agents.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo assessment of a novel anti-inflammatory compound.

G Acclimatization Animal Acclimatization (1 week) Grouping Randomized Grouping (Control, Test, Reference) Acclimatization->Grouping Dosing Compound Administration (p.o. or i.p.) Grouping->Dosing Induction Inflammation Induction (e.g., Carrageenan Injection) Dosing->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Induction->Measurement DataAnalysis Data Analysis (% Inhibition, Statistics) Measurement->DataAnalysis Conclusion Conclusion on Anti-inflammatory Efficacy DataAnalysis->Conclusion

Caption: In vivo anti-inflammatory screening workflow.

References

Spectroscopic Scrutiny: A Comparative Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and Its Natural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the naturally occurring megastigmane sesquiterpenoid, 6,9,10-Trihydroxy-7-megastigmen-3-one, with its isomeric analog, (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one. This guide provides available spectroscopic data, detailed experimental protocols, and insights into their potential biological activities for researchers, scientists, and drug development professionals.

This guide delves into the spectroscopic characteristics of this compound and its naturally occurring isomer, (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one. While experimental data for the former is limited, this comparison utilizes a combination of predicted and experimental data to offer a valuable resource for the identification and characterization of these compounds. Megastigmane derivatives are a class of C13-norisoprenoids widely distributed in the plant kingdom, often exhibiting interesting biological activities, including anti-inflammatory effects.

Spectroscopic Data Comparison

The structural elucidation of megastigmane derivatives heavily relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the available and predicted spectroscopic data for this compound and its isomer.

Table 1: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry Data
This compoundC13H22O4[1][2]242.315[1]Experimental data not available in the searched literature.
(3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-oneC13H22O4[3]242.31[3]LC-MS (Experimental) [3]:- Precursor Type: [M-H2O+H]+- Precursor m/z: 225.148- Instrument: Maxis II HD Q-TOF Bruker- Key Fragments (m/z): 123.080582 (100%), 99.043541 (98.92%), 107.085098 (84.70%), 71.048737 (81.57%), 91.054756 (78.88%)

Table 2: Comparison of NMR Spectroscopic Data (Predicted)

Note: The following NMR data for this compound is predicted and should be used as a preliminary guide for identification.[1] Experimental verification is recommended.

FeatureThis compound (Predicted)[1](3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one (Predicted)
¹H NMR Chemical shifts and coupling constants would be expected to differ based on the positions of the hydroxyl groups and the ketone. Key signals would include those for the methyl groups, methylene (B1212753) protons on the cyclohexane (B81311) ring, and olefinic protons.Similar to its isomer, with distinct shifts for protons adjacent to the different ketone and hydroxyl positions.
¹³C NMR The chemical shift of the carbonyl carbon (C-3) would be a key identifier. The positions of the hydroxylated carbons (C-6, C-9, C-10) would also be characteristic.The carbonyl carbon at C-9 would show a characteristic chemical shift, distinguishing it from the C-3 ketone in its isomer. The shifts of the hydroxylated carbons (C-3, C-5, C-6) would also be different.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of megastigmane sesquiterpenoids, based on common practices found in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire spectra on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ¹H NMR.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous structure elucidation, establishing proton-proton and proton-carbon correlations.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale separations.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, often in positive ion mode.

    • Analysis: High-resolution mass spectrometry (HRMS), for example, using a Quadrupole Time-of-Flight (Q-TOF) instrument, is used to determine the accurate mass and elemental composition.

    • Fragmentation (MS/MS): Tandem mass spectrometry is used to obtain fragmentation patterns that aid in structural identification.

Signaling Pathway and Biological Activity

Megastigmane derivatives have been reported to possess various biological activities, with anti-inflammatory effects being a notable property. The anti-inflammatory action of some megastigmanes has been linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kappa_B_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome Proteasome->IkB_p IkB_p->Proteasome Ubiquitination & Degradation Megastigmane Megastigmane Derivative Megastigmane->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by megastigmane derivatives.

In this pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This leads to the degradation of IκB and the release of the NF-κB transcription factor, allowing it to move into the nucleus and promote the expression of pro-inflammatory genes. Some megastigmane derivatives are thought to inhibit the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and its isomer. The lack of comprehensive experimental data for this compound highlights an area for future research. The provided data, protocols, and pathway information serve as a foundational resource for scientists working on the isolation, identification, and biological evaluation of these and related natural products. Further investigation into synthetic analogs would provide deeper insights into the structure-activity relationships of this class of compounds.

References

Inter-laboratory validation of "6,9,10-Trihydroxy-7-megastigmen-3-one" analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is compiled from validation studies of structurally similar compounds and serves as a practical guide for researchers looking to develop and validate their own analytical methods for 6,9,10-Trihydroxy-7-megastigmen-3-one.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods, based on data from analogous compounds.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (R²) ** ≥ 0.999[2][3]≥ 0.998[4]
Accuracy (Recovery %) 90-101%[2][3]Typically within 85-115%
Precision (RSD %) Intraday: < 3%, Interday: < 6%[3]Typically < 15%
Limit of Detection (LOD) 0.03 - 0.17 µg/mL[2][5]pg/mL to low ng/mL range
Limit of Quantitation (LOQ) **0.1 - 0.5 µg/mL[2][5]ng/mL range[4]
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often used for routine analysis due to its robustness and cost-effectiveness.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, cell culture media), add an appropriate internal standard.

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10-20 µL) into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of a standard solution of this compound (typically in the range of 200-400 nm).

  • Column Temperature: 25-35 °C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube for injection or further clean-up if necessary.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the compound's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[4]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample + IS Solvent Add Extraction Solvent Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Data Data Acquisition Detect->Data cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis Sample_MS Sample + IS Precipitate Protein Precipitation Sample_MS->Precipitate Vortex_MS Vortex Precipitate->Vortex_MS Centrifuge_MS Centrifuge Vortex_MS->Centrifuge_MS Supernatant Collect Supernatant Centrifuge_MS->Supernatant Inject_MS Inject into LC Supernatant->Inject_MS Column_MS UPLC Column Separation Inject_MS->Column_MS Ionize Electrospray Ionization Column_MS->Ionize Detect_MS MRM Detection Ionize->Detect_MS Data_MS Data Acquisition Detect_MS->Data_MS

References

Safety Operating Guide

Prudent Disposal of 6,9,10-Trihydroxy-7-megastigmen-3-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

The proper disposal of 6,9,10-Trihydroxy-7-megastigmen-3-one, like any laboratory chemical, is crucial for ensuring personnel safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as potentially hazardous is recommended. This guide provides a step-by-step operational plan for its disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure[1][2][3]:

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile gloves
Body ProtectionLaboratory coat
FootwearClosed-toe shoes

Disposal Protocol

The appropriate disposal route for this compound depends on its form (solid or liquid) and the quantity to be discarded. Organic substances should not be poured down the drain[1][2][3].

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is the pure solid compound or a solution. If it is a solution, identify the solvent.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Halogenated organic waste must be kept separate from non-halogenated waste[2][3]. This compound is a non-halogenated organic compound.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. Plastic containers are often preferred[4]. The container must have a secure screw-on cap[5].

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and if in solution, the solvent and approximate concentration[6][7]. Note the accumulation start date on the label[6][8].

Step 3: Storage and Disposal

  • Small Quantities (Solid): For very small quantities of solid material, consult your institution's guidelines. Some guidelines allow for the disposal of non-hazardous solids in the regular trash after neutralization or if deemed safe, but this should be confirmed with your EHS office[9]. However, the most prudent approach is to manage it as chemical waste.

  • Large Quantities (Solid or Liquid):

    • Place the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][5].

    • The SAA must be at or near the point of generation and under the control of laboratory personnel[4][10].

    • Keep the waste container tightly closed except when adding waste[5][10].

    • Arrange for pickup by your institution's EHS or a certified chemical waste disposal service[3][8].

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 6,9,10-Trihydroxy-7- megastigmen-3-one Waste consult_sds Consult Compound's Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS Section 13 sds_available->follow_sds Yes no_sds No SDS Available: Treat as Potentially Hazardous sds_available->no_sds No waste_form Determine Waste Form: Solid or Liquid Solution? no_sds->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste Solution waste_form->liquid_waste Liquid containerize_solid Place in Labeled 'Non-Halogenated Organic Solid Waste' Container solid_waste->containerize_solid identify_solvent Identify Solvent liquid_waste->identify_solvent store_saa Store in Satellite Accumulation Area containerize_solid->store_saa aqueous_check Is Solvent Water? Is Compound at Low Concentration and Non-Hazardous per EHS? identify_solvent->aqueous_check organic_solvent Organic Solvent aqueous_check->organic_solvent No consult_ehs_drain Consult EHS for Approval for Drain Disposal aqueous_check->consult_ehs_drain Yes containerize_liquid Place in Labeled 'Non-Halogenated Organic Liquid Waste' Container with Solvent Name organic_solvent->containerize_liquid containerize_liquid->store_saa request_pickup Request Pickup by EHS/Certified Waste Vendor store_saa->request_pickup

Caption: Disposal Decision Workflow for this compound.

General Chemical Waste Disposal Guidelines

  • Never dispose of organic chemicals down the sanitary sewer unless explicitly permitted for specific non-hazardous materials by your institution's EHS office [1][11].

  • Waste Minimization: Whenever possible, minimize the generation of chemical waste by ordering appropriate quantities and reducing the scale of experiments[4].

  • Unknowns: If the identity of a chemical waste is unknown, it must be treated as hazardous. Contact your EHS office for guidance on the disposal of unknown chemicals.

  • Regulatory Compliance: All chemical waste disposal is regulated by federal, state, and local authorities. Adherence to your institution's established procedures ensures compliance[6][10].

For any uncertainty regarding the disposal of this compound, always contact your institution's Environmental Health & Safety department for definitive guidance[8][12][13].

References

Personal protective equipment for handling 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6,9,10-Trihydroxy-7-megastigmen-3-one. As a sesquiterpenoid, this compound's specific toxicological properties are not extensively documented. Therefore, a cautious approach, treating it as potentially hazardous, is mandatory. The following guidelines are based on best practices for handling similar chemical structures and general laboratory safety principles.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound. A face shield should be worn in situations with a high risk of splashing.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. All handling of the solid should be performed in a certified chemical fume hood.

II. Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is crucial for safety.[2]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a well-ventilated, cool, and dry area, away from incompatible materials.

  • The storage container must be clearly labeled with the compound's name and any available hazard warnings.

2. Preparation and Handling:

  • All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent and then with soap and water.[3]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent and then with soap and water.[3]

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect solid waste and contaminated disposables (e.g., gloves, weighing boats) in a designated, sealed hazardous waste bag or container.

    • Collect liquid waste in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Disposal:

    • All hazardous waste must be disposed of through the institution's official hazardous waste management program.[2][3] Do not dispose of this chemical down the drain or in regular trash.

IV. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Retrieve Compound b->c d Weighing c->d e Dissolving d->e f Experimentation e->f g Decontaminate Workspace f->g h Segregate Waste g->h i Dispose via EHS h->i

Caption: Workflow for Safe Handling of this compound.

References

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